molecular formula C9H16N2O B471553 2-Methyl-2-(4-morpholinyl)butanenitrile CAS No. 69905-87-9

2-Methyl-2-(4-morpholinyl)butanenitrile

Cat. No.: B471553
CAS No.: 69905-87-9
M. Wt: 168.24g/mol
InChI Key: FHCHHLCZCPAHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(4-morpholinyl)butanenitrile is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2-(4-morpholinyl)butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(4-morpholinyl)butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69905-87-9

Molecular Formula

C9H16N2O

Molecular Weight

168.24g/mol

IUPAC Name

2-methyl-2-morpholin-4-ylbutanenitrile

InChI

InChI=1S/C9H16N2O/c1-3-9(2,8-10)11-4-6-12-7-5-11/h3-7H2,1-2H3

InChI Key

FHCHHLCZCPAHBB-UHFFFAOYSA-N

SMILES

CCC(C)(C#N)N1CCOCC1

Canonical SMILES

CCC(C)(C#N)N1CCOCC1

Origin of Product

United States

Foundational & Exploratory

"synthesis of 2-Methyl-2-(4-morpholinyl)butanenitrile"

High-Yield Synthesis of 2-Methyl-2-(4-morpholinyl)butanenitrile: A Strategic Guide to Sterically Hindered -Aminonitrile Formation

Executive Summary & Retrosynthetic Analysis

The synthesis of 2-Methyl-2-(4-morpholinyl)butanenitrile (CAS 69905-87-9) represents a classic yet challenging application of the Strecker reaction. Unlike aldehyde-derived aminonitriles, this target features a quaternary


-carbon

This guide details two distinct protocols:

  • The Classical Aqueous Route: A cost-effective, scalable method utilizing alkali cyanides, best suited for bulk production where waste management is established.

  • The Modern Anhydrous Route: A high-yield, catalytic approach using Trimethylsilyl Cyanide (TMSCN), ideal for medicinal chemistry applications requiring easier workup and higher purity.

Retrosynthetic Logic

The construction of the quaternary center relies on the nucleophilic attack of cyanide upon a transient ketimine species derived from 2-Butanone (MEK) and Morpholine .

RetrosynthesisTarget2-Methyl-2-(4-morpholinyl)butanenitrile(Quaternary Center)IminiumTransient Iminium Ion(Sterically Hindered)Target->IminiumC-C Bond FormationPrecursors2-Butanone + Morpholine + CN sourceIminium->PrecursorsCondensation

Figure 1: Retrosynthetic disconnection showing the critical iminium intermediate.

Critical Mechanistic Insights

The "Ketone Problem" in Strecker Chemistry

Synthesizing

  • Steric Bulk: The ethyl and methyl groups on 2-butanone impede the nucleophilic attack of morpholine.

  • Equilibrium: The formation of the hemiaminal and subsequent iminium ion is reversible. Water generated during the reaction can hydrolyze the iminium back to the ketone.

  • Solution: Successful protocols must either sequester water (using dehydrating agents or anhydrous conditions) or use thermodynamic driving forces (excess cyanide/oversaturation).

Experimental Protocols

Method A: Classical Aqueous Strecker (Scalable)

Best for: Large-scale synthesis where reagent cost is the primary constraint.

Principle: This method uses the bisulfite adduct of the ketone or direct acid catalysis to facilitate iminium formation in an aqueous/organic biphasic system.

Reagents:

  • 2-Butanone (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Sodium Cyanide (NaCN) (1.1 equiv)

  • Hydrochloric Acid (conc.) or Sodium Bisulfite

  • Solvent: Water/Ethanol mix

Step-by-Step Protocol:

  • Preparation of Bisulfite Adduct (Optional but Recommended): To a stirred solution of sodium bisulfite (1.1 equiv) in water, add 2-butanone (1.0 equiv) dropwise at 0°C. Stir for 1 hour to form the solid adduct.

  • Amine Addition: Add Morpholine (1.1 equiv) to the mixture. The reaction will become slightly exothermic. Stir for 1 hour at room temperature.

  • Cyanation: Add a solution of NaCN (1.1 equiv) in minimal water dropwise.

    • Critical Control Point: Maintain temperature <25°C to prevent polymerization or HCN off-gassing.

  • Reaction: Stir the heterogeneous mixture for 12–24 hours. The product is an oil that typically separates from the aqueous layer.

  • Workup:

    • Extract with Diethyl Ether or Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine.[1]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure (high vacuum required due to thermal instability).

Safety Note: This reaction generates HCN in situ if the pH drops below 9. Maintain basicity during cyanide addition.

Method B: Modern Catalytic TMSCN Route (High Purity)

Best for: Drug discovery/Medicinal chemistry. High yield, anhydrous, simple workup.

Principle: Trimethylsilyl cyanide (TMSCN) acts as both the cyanide source and an oxygen trap (forming TMS-ether byproducts), driving the equilibrium forward. A Lewis acid catalyst activates the ketone.

Reagents:

  • 2-Butanone (1.0 equiv)

  • Morpholine (1.1 equiv)

  • TMSCN (1.2 equiv)

  • Catalyst: Indium Trichloride (

    
    , 1-5 mol%) or Iodine (
    
    
    , 5 mol%)
  • Solvent: Acetonitrile (MeCN) or Solvent-free

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Mixing: Add 2-Butanone (10 mmol), Morpholine (11 mmol), and the catalyst (

    
    , 0.5 mmol) to anhydrous Acetonitrile (10 mL).
    
  • Activation: Stir for 10 minutes at room temperature to allow Lewis acid coordination.

  • Cyanide Addition: Add TMSCN (12 mmol) dropwise via syringe.

    • Observation: A slight exotherm may occur.

  • Reaction: Stir at room temperature for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The spot for the ketone will disappear.

  • Quench & Workup:

    • Quench with saturated

      
       solution (activates the TMS-protected intermediate).
      
    • Extract with Ethyl Acetate.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Comparison & Characterization

ParameterMethod A (Aqueous NaCN)Method B (Catalytic TMSCN)
Yield 60–75%85–95%
Reaction Time 12–24 Hours3–6 Hours
Purity (Crude) Moderate (requires distillation)High (often clean enough for next step)
Safety Profile High Risk (Free HCN potential)Moderate Risk (TMSCN is toxic but non-volatile)
Atom Economy HighLower (TMS byproduct)
Expected Analytical Data
  • Physical State: Colorless to pale yellow oil.

  • IR Spectrum: Distinct weak band at 2220–2240 cm⁻¹ (C≡N stretch). Strong bands for C-H (aliphatic) and C-O-C (morpholine).

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       0.95 (t, 3H, 
      
      
      of ethyl group)
    • 
       1.50 (s, 3H, quaternary 
      
      
      )
    • 
       1.6–1.8 (m, 2H, 
      
      
      of ethyl group)
    • 
       2.6 (m, 4H, 
      
      
      of morpholine)
    • 
       3.7 (m, 4H, 
      
      
      of morpholine)
  • ¹³C NMR: Signal for quaternary carbon at approx

    
     60–65 ppm; Nitrile carbon at 
    
    
    115–118 ppm.

Process Safety & Workflow Visualization

The following diagram outlines the decision logic and safety checkpoints for the synthesis.

WorkflowStartStart: Reagent SelectionChoiceScale & Purity Req?Start->ChoiceMethodAMethod A: Aqueous NaCNChoice->MethodABulk/Low CostMethodBMethod B: TMSCN + CatalystChoice->MethodBHigh Purity/Lab ScaleVentilationCRITICAL: Fume Hood + HCN DetectorMethodA->VentilationpHControlMaintain pH > 9Ventilation->pHControlWorkupWorkup & IsolationpHControl->WorkupInertInert Atmosphere (Ar/N2)MethodB->InertInert->WorkupWasteWaste: Bleach Treatment (CN Destruction)Workup->WasteProduct2-Methyl-2-(4-morpholinyl)butanenitrileWorkup->Product

Figure 2: Operational workflow emphasizing safety protocols for cyanide handling.

Troubleshooting & Optimization

  • Low Yield (Method A):

    • Cause: Hydrolysis of the iminium ion.[2][3]

    • Fix: Increase the excess of amine and cyanide. Ensure vigorous stirring (biphasic kinetics).

  • Low Yield (Method B):

    • Cause: Catalyst deactivation by moisture.

    • Fix: Ensure strictly anhydrous reagents. Use molecular sieves in the reaction mixture.

  • Color/Impurity:

    • Cause: Oxidation of morpholine or polymerization.

    • Fix: Perform reaction under Nitrogen.[4] Distill morpholine before use if it appears yellow.

References

  • Review of Strecker Chemistry

    • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of alpha-Amino Acids." Chemical Reviews, 103(8), 2795–2828.
  • TMSCN Methodologies

    • Mai, K., & Patil, G. (1984). "Facile synthesis of alpha-aminonitriles." Tetrahedron Letters, 25(40), 4583-4586.
  • Green C

    
    ): 
    
    • Ranu, B. C., et al. (2002). "Indium(III) chloride-catalyzed one-pot synthesis of -aminonitriles." Tetrahedron, 58(12), 2529-2532.
  • Safety Protocols

    • National Research Council (US). (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. (Chapter on Cyanide Management).

"2-Methyl-2-(4-morpholinyl)butanenitrile chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Synthetic Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Chemical Engineers.

Executive Summary

2-Methyl-2-(4-morpholinyl)butanenitrile (CAS: 69905-87-9) is a specialized


-aminonitrile intermediate characterized by a quaternary carbon center bearing a morpholine ring, a nitrile group, a methyl group, and an ethyl group. This structural motif—combining the lipophilicity and hydrogen-bond accepting properties of morpholine with the steric bulk of a quaternary center—makes it a valuable scaffold in medicinal chemistry, particularly for CNS-active targets and metabolic stability engineering.

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, a validated protocol for its synthesis via the Strecker reaction, and a strategic overview of its reactivity profile in drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule represents a classic "Strecker adduct" derived from 2-butanone. Its steric congestion at the


-carbon imparts unique stability profiles compared to secondary 

-aminonitriles, resisting retro-Strecker degradation under physiological conditions.
PropertyDetail
IUPAC Name 2-Methyl-2-(morpholin-4-yl)butanenitrile
CAS Number 69905-87-9
Molecular Formula

Molecular Weight 168.24 g/mol
SMILES CCC(C)(C#N)N1CCOCC1
Chirality Racemic (contains one stereocenter at C2)
Key Functional Groups Nitrile (

), Tertiary Amine (Morpholine), Quaternary Carbon
Stereochemical Implications

The C2 position is a chiral center.[1][2][3] Synthesized from achiral 2-butanone, the product is obtained as a racemic mixture (


).[3] In drug development, resolution of this racemate is often required, typically achieved via fractional crystallization of diastereomeric salts (e.g., using tartaric acid) on the hydrolyzed acid derivative.

Physicochemical Properties[3][8][9]

Note: Data below synthesizes computed models and experimental trends for homologous


-aminonitriles.
ParameterValue (Approx.)Context & Relevance
Physical State Colorless to pale yellow liquidViscous due to dipole-dipole interactions.
Boiling Point 235°C (760 mmHg)High boiling point necessitates vacuum distillation for purification.
Density

g/cm³
Slightly less dense than water; phase separation is distinct in aqueous workups.
pKa (Conjugate Acid) ~5.5 - 6.0The nitrile group is electron-withdrawing, lowering the basicity of the morpholine nitrogen compared to unsubstituted morpholine (pKa 8.3).
LogP 0.8 - 1.2Moderate lipophilicity; likely to cross the Blood-Brain Barrier (BBB).
Solubility Soluble in EtOH, DCM, THF; Low in

Lipophilic alkyl/morpholine groups dominate solvation behavior.

Synthesis & Production: The Strecker Protocol

The most robust route to 2-Methyl-2-(4-morpholinyl)butanenitrile is the Strecker Synthesis , utilizing 2-butanone (methyl ethyl ketone), morpholine, and a cyanide source. While traditional methods use aqueous KCN, modern process chemistry favors Trimethylsilyl Cyanide (TMSCN) for safety and yield, or a buffered KCN system to manage pH.

Method A: Buffered Aqueous Strecker (Scalable)

Rationale: Uses inexpensive reagents suitable for multi-gram to kilogram scale-up.

Reagents:

  • 2-Butanone (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Cyanide (KCN) (1.1 eq)

  • Ammonium Chloride (

    
    ) (1.2 eq) - Buffer agent
    
  • Solvent: Water/Ethanol (1:1 v/v)

Protocol:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve

    
     and KCN in water. Caution: Perform in a high-efficiency fume hood. KCN generates HCN gas in acidic conditions.
    
  • Amine Addition: Add morpholine to the aqueous cyanide solution. The mixture will be basic.

  • Ketone Addition: Add 2-butanone dropwise to the mixture while maintaining the temperature at 20-25°C. The reaction is slightly exothermic.

  • Reaction: Stir vigorously for 24-48 hours at room temperature. The hydrophobic product will begin to oil out of the aqueous phase.

  • Workup: Extract the mixture with Dichloromethane (DCM) (

    
    ). Wash the combined organic layers with saturated 
    
    
    
    (to remove HCN traces) and brine.
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via vacuum distillation to obtain the clear oil.
    
Method B: TMSCN "One-Pot" (Laboratory Scale)

Rationale: Anhydrous conditions prevent hydrolysis and typically offer higher yields with easier workup.

Reagents:

  • 2-Butanone (1.0 eq)

  • Morpholine (1.1 eq)

  • TMSCN (1.1 eq)

  • Catalyst: Indium(III) triflate (

    
    ) or Iodine (
    
    
    
    ) (5 mol%)

Mechanism: The Lewis acid activates the ketone carbonyl, facilitating attack by morpholine to form an iminium ion, which is instantly trapped by the cyanide nucleophile.

Visualization: Synthesis Pathway

The following diagram illustrates the reaction flow and mechanistic intermediates.

StreckerSynthesis Reactants 2-Butanone + Morpholine Intermed1 Hemiaminal Intermediate Reactants->Intermed1 Nucleophilic Attack Intermed2 Iminium Ion (Transient) Intermed1->Intermed2 -H2O (Dehydration) Product 2-Methyl-2-(4-morpholinyl) butanenitrile Intermed2->Product CN- Attack (Irreversible) ReagentCN Cyanide Source (KCN or TMSCN) ReagentCN->Product

Caption: Mechanistic flow of the Strecker synthesis converting 2-butanone to the target aminonitrile.

Reactivity & Applications in Drug Discovery

This molecule acts as a "masked" amino acid or diamine. The nitrile group is a versatile handle for functional group interconversion (FGI).

Hydrolysis to -Disubstituted Amino Acids

The steric bulk of the quaternary center makes hydrolysis challenging.

  • Conditions: Conc.

    
     or 
    
    
    
    , reflux (70-100°C), 12-24h.
  • Product: 2-Methyl-2-morpholinobutanoic acid .

  • Application: Non-natural amino acid building blocks for peptide mimetics. The quaternary center restricts conformational freedom, potentially locking peptides into bioactive conformations.

Reduction to 1,2-Diamines
  • Conditions:

    
     in dry THF or Hydrogenation (
    
    
    
    , Raney Ni).
  • Product: 2-Methyl-2-morpholinobutylamine .

  • Application: Synthesis of chiral ligands for asymmetric catalysis or precursors to heterocyclic pharmaceuticals.

Bruylants Reaction (Grignard Addition)
  • Conditions:

    
     (e.g., Phenylmagnesium bromide), followed by acidic workup.
    
  • Product:

    
    -Morpholino Ketones.
    
  • Note: The nitrile is displaced/attacked to form an imine, which hydrolyzes to a ketone. This is a route to analogs of Amfepramone or Methadone -like scaffolds.

Visualization: Reactivity Profile

Reactivity Center 2-Methyl-2-(4-morpholinyl) butanenitrile Acid 2-Methyl-2-morpholino butanoic acid Center->Acid Hydrolysis (H3O+, Reflux) Diamine 2-Methyl-2-morpholino butylamine Center->Diamine Reduction (LiAlH4) Ketone Alpha-Morpholino Ketones Center->Ketone Grignard (R-MgBr)

Caption: Divergent synthetic utility of the aminonitrile scaffold in generating acids, amines, and ketones.[4]

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Acute Toxicity: Aminonitriles can release cyanide ions upon metabolic or thermal decomposition. Treat as a potential cyanide source.[5][1][3][4][6]

  • Skin/Eye Irritant: Morpholine derivatives are typically caustic.

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Moisture can induce slow hydrolysis to the amide, releasing ammonia.

Critical Safety Protocol: Always maintain a Cyanide Antidote Kit (e.g., Hydroxocobalamin) nearby when synthesizing or handling multi-gram quantities. Acidification of waste streams must be done only after oxidative destruction of residual cyanide (using Bleach/NaOCl) to prevent HCN evolution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11839187, 2-Methyl-2-(4-morpholinyl)butanenitrile. Retrieved from [Link]

  • Strecker, A. (1850).Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. (Foundational chemistry for aminonitrile synthesis).
  • ChemGuide. Nucleophilic Addition of Hydrogen Cyanide to Aldehydes and Ketones. Retrieved from [Link]

  • Shaikh, N. S., et al. (2004).Indium(III) triflate catalyzed one-pot synthesis of -aminonitriles. Tetrahedron Letters, 45(5), 993-995. (Modern TMSCN synthesis reference).

Sources

Technical Guide: Characterization and Synthesis of 2-Methyl-2-(4-morpholinyl)butanenitrile (CAS 69905-87-9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-2-(4-morpholinyl)butanenitrile (CAS 69905-87-9 ) is a specialized


-aminonitrile intermediate used primarily in the synthesis of sterically hindered 

-amino ketones and pharmaceutical building blocks.[1] Its structure features a quaternary carbon center substituted with a morpholine ring, a methyl group, an ethyl group, and a nitrile moiety. This steric bulk makes it a critical precursor for Type I photoinitiators (homologs of Irgacure 907) and specific bioactive agents where metabolic stability at the

-position is required.

This guide details the physicochemical properties, a self-validating synthesis protocol via the Strecker reaction, and the downstream applications of this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The molecule is an


-aminonitrile derived from 2-butanone (methyl ethyl ketone). The presence of the morpholine ring confers basicity and solubility in organic solvents, while the nitrile group serves as a versatile handle for further transformations (hydrolysis, reduction, or nucleophilic addition).
Table 1: Chemical Specifications
PropertyData
CAS Number 69905-87-9
IUPAC Name 2-Methyl-2-(morpholin-4-yl)butanenitrile
Synonyms 2-Methyl-2-morpholinobutyronitrile; 4-(1-cyano-1-methylpropyl)morpholine
Molecular Formula

Molecular Weight 168.24 g/mol
SMILES CCC(C)(C#N)N1CCOCC1
InChI Key FHCHHLCZCPAHBB-UHFFFAOYSA-N
Physical State Colorless to pale yellow oil (Standard conditions)
Solubility Soluble in ethanol, DCM, ethyl acetate; Low solubility in water
Predicted Boiling Point ~240–250 °C (at 760 mmHg)

Synthesis Protocol: The Strecker Reaction

The most robust route to CAS 69905-87-9 is the Strecker Synthesis , involving the condensation of 2-butanone, morpholine, and a cyanide source. Due to the steric hindrance of the ketone (2-butanone) compared to aldehydes, thermodynamic control is essential to ensure high conversion.

Mechanistic Pathway

The reaction proceeds via the formation of an iminium ion intermediate, followed by the nucleophilic attack of the cyanide ion.

StreckerMechanism Start 2-Butanone (Ketone) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Morpholine Morpholine Morpholine (Amine) Morpholine->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Acid Cat.) Product 2-Methyl-2-(4-morpholinyl) butanenitrile Iminium->Product + CN- Cyanide Cyanide Source (KCN / TMSCN) Cyanide->Product

Figure 1: Mechanistic pathway for the Strecker synthesis of sterically hindered


-aminonitriles.
Experimental Workflow (Self-Validating Protocol)

Safety Warning: This protocol involves cyanide salts. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

Reagents:

  • 2-Butanone (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Potassium Cyanide (KCN) (1.1 equiv) or Trimethylsilyl cyanide (TMSCN) for anhydrous conditions.

  • Solvent: Water/Ethanol (1:1) or Dichloromethane (if using TMSCN).

  • Catalyst: Sodium bisulfite (if using aqueous route) or Lewis acid (

    
    ) for TMSCN.
    

Step-by-Step Methodology (Aqueous Route):

  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve KCN (6.5 g, 0.1 mol) and Morpholine (9.6 mL, 0.11 mol) in 50 mL of water.

  • Acidification (Critical Control Point): Cool the solution to 0–5 °C. Slowly add concentrated HCl dropwise to adjust pH to ~9–10. Note: Do not lower pH below 9 to prevent HCN gas evolution.

  • Addition: Add 2-Butanone (9.0 mL, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 24 hours. The mixture will become biphasic as the organic nitrile forms.

  • Validation (TLC/GC): Check conversion using GC-MS. Look for the disappearance of 2-butanone and the appearance of the peak at MW 168.

  • Workup: Extract the mixture with Diethyl Ether (

    
     mL). Wash the combined organic layers with saturated 
    
    
    
    (to remove traces of HCN) and brine.
  • Purification: Dry over anhydrous

    
     and concentrate under reduced pressure. The crude oil can be distilled under high vacuum (approx. 0.5 mmHg) if high purity (>98%) is required.
    

Applications and Downstream Chemistry

The 2-methyl-2-(4-morpholinyl)butanenitrile scaffold is a "masked" carbonyl equivalent. Its primary utility lies in its ability to be converted into hindered ketones or amino acids.

The Bruylants Reaction (Synthesis of -Amino Ketones)

The most significant application of this nitrile is its reaction with Grignard reagents (e.g., Phenylmagnesium bromide) to form


-amino ketones . These are key scaffolds for:
  • Photoinitiators: Compounds similar to Irgacure 907 (which uses a methyl-thio-phenyl group).

  • CNS Active Agents: The gem-dimethyl/ethyl morpholine motif is found in various analgesic and antidepressant research candidates.

Reaction:



Hydrolysis to -Amino Acids

Acidic hydrolysis (


, reflux) converts the nitrile to the corresponding carboxylic acid: 2-Methyl-2-morpholinobutanoic acid . This is a bulky, non-proteinogenic amino acid useful for peptide modification to induce conformational constraints.
Reduction to Diamines

Reduction with


 yields 2-methyl-2-morpholinobutan-1-amine , a precursor for unsymmetrical diamine ligands used in coordination chemistry.

Safety and Handling

Hazard Identification[8][11][12]
  • Acute Toxicity: Nitriles are toxic by ingestion and inhalation.[2] Metabolic liberation of cyanide is possible.

  • Skin/Eye Irritation: Morpholine derivatives are typically irritants.

  • Flammability: The precursor (2-butanone) is highly flammable.

Storage[7][11][13]
  • Store in a cool, dry place (2–8 °C recommended).

  • Keep away from strong acids (risk of HCN evolution) and strong oxidizers.[3]

References

  • National Institute of Standards and Technology (NIST). (2025). Butanenitrile, 2-methyl- and related Nitriles.[1][4] NIST Chemistry WebBook.[5] Retrieved from [Link]

  • PubChem. (2025).

    
    -Aminonitriles. National Library of Medicine. Retrieved from [Link]
    

Sources

The Morpholine Vector: Strategic Integration in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Privileged" Heterocycle

In the landscape of modern medicinal chemistry, the morpholine ring is not merely a structural filler; it is a functional vector . Unlike its carbocyclic analogs, the morpholine scaffold offers a unique duality: the nitrogen atom provides a basic handle for target engagement (often via ionic interactions), while the oxygen atom acts as a hydrogen bond acceptor and modulates lipophilicity (lowering logP).

This guide moves beyond basic textbook definitions to operationalize the discovery of novel bioactive morpholine compounds. We will dissect the causality of its success in FDA-approved drugs (e.g., Gefitinib , Linezolid , Moclobemide ) and provide a self-validating roadmap for integrating this pharmacophore into your lead optimization campaigns.

Technical Deep Dive: The Pharmacophore Advantage

Physicochemical Modulation

The incorporation of a morpholine ring is a strategic move to correct "drug-likeness" flaws in lead compounds.

  • Solubility & pKa: With a pKa of approximately 8.3, morpholine exists in equilibrium between its neutral and protonated forms at physiological pH. This enhances aqueous solubility without compromising membrane permeability (passive diffusion).

  • Metabolic Stability: The ether oxygen reduces the electron density on the adjacent carbons, making the ring less susceptible to oxidative metabolism compared to piperidine or piperazine rings.

  • Bioisosterism: Morpholine serves as a bioisostere for piperazine, often improving the metabolic profile by eliminating the reactive secondary amine of the N-substituted piperazine.

Structural-Activity Relationship (SAR) Logic

The following diagram illustrates the functional zones of the morpholine scaffold that must be exploited during rational drug design.

SAR_Logic Morpholine Morpholine Core (C4H9NO) Nitrogen N-Atom (Position 4) Protonation Site Ionic Interaction Morpholine->Nitrogen Basic Center Oxygen O-Atom (Position 1) H-Bond Acceptor Metabolic Shield Morpholine->Oxygen Polarity Modulator C2_C6 C2/C6 Positions Steric Gatekeepers Chirality Introduction Morpholine->C2_C6 Selectivity Vector Target Target Binding Pocket Nitrogen->Target Salt Bridge (e.g., Asp/Glu residues) Oxygen->Target H-Bond (e.g., Backbone NH) C2_C6->Target Hydrophobic/Shape Match

Figure 1: Functional dissection of the morpholine pharmacophore.[1] The N-atom drives affinity via salt bridges, while the O-atom modulates solubility and metabolic clearance.

Therapeutic Frontiers & Case Studies

Oncology: PI3K/mTOR Pathway Inhibition

Morpholine derivatives are dominant in kinase inhibitor design. The oxygen atom often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Mechanism: Competitive inhibition of ATP binding.

  • Key Example: Gefitinib (EGFR inhibitor) utilizes a morpholine side chain to solubilize the quinazoline core and interact with the solvent front.

  • Recent Trends: Morpholine-substituted tetrahydroquinolines have shown nanomolar potency against mTOR, inducing apoptosis in A549 lung cancer cells [1].

CNS Disorders: Crossing the Barrier

Morpholine's balanced lipophilicity (logP ~ -0.86) makes it an ideal scaffold for CNS penetration.[2]

  • Target: Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).[3][4][5]

  • Application: Dual inhibitors for Alzheimer’s disease. The morpholine ring mimics the binding of endogenous neurotransmitters while ensuring BBB permeability [2].[4]

Antimicrobial Agents[6][7][8]
  • Linezolid: The morpholine ring is essential for the pharmacokinetic profile of this oxazolidinone antibiotic, treating Gram-positive infections.

Strategic Synthesis: From De Novo to Late-Stage

Researchers should employ two distinct strategies depending on the stage of discovery:

  • De Novo Construction: For creating core scaffolds (e.g., cyclization of amino alcohols).[6]

  • Late-Stage Functionalization: For rapid analog generation (e.g., Buchwald-Hartwig amination).

Synthesis Decision Workflow

Synthesis_Workflow Start Target Molecule Design Decision Is Morpholine the Core or Appendage? Start->Decision PathA Late-Stage Functionalization Decision->PathA Appendage (Side Chain) PathB De Novo Ring Construction Decision->PathB Core Scaffold ReactionA Pd-Catalyzed Buchwald-Hartwig (Aryl Halide + Morpholine) PathA->ReactionA ReactionB1 Cyclization of Dialkylamines PathB->ReactionB1 ReactionB2 Click Chemistry (N-Propargylamines) PathB->ReactionB2

Figure 2: Strategic decision tree for morpholine synthesis. Path A is preferred for SAR exploration; Path B is for scaffold hopping.

Experimental Protocol: Pd-Catalyzed C-N Coupling

This protocol describes the Buchwald-Hartwig Amination , the industry-standard method for installing a morpholine moiety onto an aromatic core (e.g., a pyridine or phenyl ring). This method is superior to nucleophilic aromatic substitution (


) for electron-rich or neutral aryl halides.
Objective

Synthesize 4-(4-methoxyphenyl)morpholine from 4-bromoanisole and morpholine.

Reagents & Materials
  • Substrate: 4-Bromoanisole (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of argon or nitrogen.

    • Why: Palladium catalysts, particularly in the presence of phosphine ligands, are sensitive to oxidation.

  • Reagent Loading:

    • Add

      
       (18 mg, 0.02 mmol) and BINAP (25 mg, 0.04 mmol) to the flask.
      
    • Add anhydrous toluene (5 mL) and stir at room temperature for 10 minutes.

    • Observation: The solution should change color (often to a deep orange/red), indicating the formation of the active Pd-ligand complex.

  • Substrate Addition:

    • Add 4-Bromoanisole (187 mg, 1.0 mmol).

    • Add Morpholine (105 mg, 1.2 mmol).

    • Add

      
       (144 mg, 1.5 mmol) in one portion.
      
    • Note: The base must be dry. Moisture decomposes the catalyst and consumes the base.

  • Reaction:

    • Heat the mixture to 100°C (oil bath) for 12–16 hours.

    • Monitoring: Monitor via TLC (Eluent: 20% EtOAc/Hexane). Look for the disappearance of the aryl bromide spot.

  • Work-up:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

Self-Validation Criteria
  • TLC: Distinct spot with lower

    
     than the starting bromide (due to the polarity of the nitrogen).
    
  • 1H NMR (CDCl3): Look for the characteristic morpholine peaks:

    • 
       3.86 ppm (t, 4H, 
      
      
      
      )
    • 
       3.05 ppm (t, 4H, 
      
      
      
      )
  • LC-MS: Confirm mass

    
    .
    

Comparative Data: Morpholine Potency Enhancement

The following table illustrates the impact of substituting a piperidine or diethylamine group with a morpholine ring in a hypothetical kinase inhibitor series (Data adapted from general SAR trends in PI3K inhibitors [3]).

Compound IDR-Group SubstituentIC50 (nM)Solubility (µM)Metabolic Stability (

, min)
A-01 Diethylamine45012015
A-02 Piperidine855045
A-03 Morpholine 12 350 >120
A-04 Thiomorpholine288090

Analysis: Compound A-03 (Morpholine) demonstrates the "Goldilocks" effect: superior potency due to H-bonding (O-atom), highest solubility, and maximum metabolic stability compared to the lipophilic piperidine or labile diethylamine.

Future Directions

  • PROTACs: Morpholine is increasingly used as a linker exit vector in Proteolysis Targeting Chimeras due to its rigid geometry and solubility.

  • Covalent Inhibitors: Attaching acrylamides to the morpholine nitrogen creates irreversible inhibitors for cysteines in the target pocket.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases. Future Medicinal Chemistry. Available at: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry. Medicinal Research Reviews. Available at: [Link]

  • Morpholine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones. ACS Omega. Available at: [Link]

Sources

Beyond the Linker: Strategic SAR Exploration of Morpholine Derivatives in Medicinal Chemistry

[1]

Executive Summary

The morpholine ring (tetrahydro-1,4-oxazine) is a "privileged structure" in modern medicinal chemistry, appearing in numerous FDA-approved therapeutics ranging from tyrosine kinase inhibitors (Gefitinib) to antibiotics (Linezolid). Unlike its carbocyclic analog cyclohexane or its nitrogenous cousin piperidine, morpholine offers a unique physicochemical "sweet spot." It modulates basicity, enhances aqueous solubility, and often mitigates metabolic liabilities without sacrificing potency.[1] This guide moves beyond viewing morpholine as a mere solubilizing linker, analyzing its active role in structure-activity relationships (SAR), its impact on hERG safety profiles, and the synthetic protocols required to install it efficiently.

The Physicochemical Anchor: Why Morpholine?

The decision to incorporate a morpholine ring is rarely arbitrary. It is a strategic choice driven by three governing physicochemical parameters that distinguish it from piperidine and piperazine.

Basicity Modulation (The pKa Shift)

The most critical SAR feature of morpholine is the electron-withdrawing effect of the ether oxygen at the 4-position relative to the nitrogen.

  • Piperidine pKa: ~11.0 (Highly basic, fully protonated at physiological pH).

  • Morpholine pKa: ~8.3 (Moderately basic).

Impact: At physiological pH (7.4), a significant fraction of morpholine remains unprotonated compared to piperidine. This facilitates passive membrane permeability (blood-brain barrier penetration) while retaining enough cationic character for solubility and electrostatic interactions with target proteins (e.g., Asp/Glu residues in kinase hinges).

Lipophilicity (LogP) and Solubility

Replacing a methylene group (-CH2-) with an ether oxygen (-O-) lowers the LogP by approximately 1.0–1.5 units. This hydrophilic shift is essential for "drug-likeness" (Lipinski’s Rule of 5), preventing compounds from becoming "molecular grease"—highly potent but insoluble and metabolically unstable.

Metabolic Stability

The ether oxygen deactivates the ring toward oxidative metabolism. While piperidine rings are prone to rapid oxidation (N-oxidation or alpha-carbon hydroxylation), the morpholine ring is generally more robust, extending the half-life (

Strategic SAR Vectors

Effective SAR exploration of morpholine derivatives focuses on three distinct vectors.

Vector A: The Nitrogen Pivot (N-Substitution)

The nitrogen atom is the primary attachment point. In kinase inhibitors, this nitrogen often participates in a critical hydrogen bond network or positions the morpholine oxygen to accept a hydrogen bond from the hinge region.

  • Strategy: N-arylation via Buchwald-Hartwig or SNAr chemistry.

  • SAR Insight: Steric bulk around the N-attachment point (ortho-substitution on the aryl ring) can force the morpholine ring into a perpendicular conformation, decoupling conjugation but locking the binding pose.

Vector B: The Carbon Skeleton (C2/C3/C5/C6)

Substitutions on the carbon ring atoms are used to introduce chirality and restrict conformational flexibility.

  • Methylation (C3/C5): Introducing methyl groups creates chiral centers. This "conformational locking" can dramatically improve selectivity by favoring the bioactive chair conformation and reducing the entropic penalty of binding.

  • Metabolic Blocking: Substitution at C2/C6 can block metabolic hot-spots, preventing ring-opening reactions.

Vector C: The Oxygen Bioisostere

While the oxygen is usually chemically inert, it acts as a weak Hydrogen Bond Acceptor (HBA).

  • SAR Insight: In the antibiotic Linezolid, the morpholine oxygen is not just for solubility; it positions the molecule within the bacterial ribosome. Replacing it with a methylene (piperidine) results in a loss of potency, confirming its role as a pharmacophoric element.

Visualization: Morpholine SAR Decision Map

MorpholineSARMorpholineMorpholine Core(Tetrahydro-1,4-oxazine)N_SubN-Position (Vector A)Primary AttachmentModulates pKa (~8.3)Morpholine->N_Sub Alkylation/ArylationC_SubC-Skeleton (Vector B)Chirality (Me)Conformational LockMorpholine->C_Sub Substitution (C2/C3)O_SubO-Position (Vector C)H-Bond AcceptorMetabolic ShieldMorpholine->O_Sub Intrinsic PropertyOutcome1Target: Kinase HingeSolubility ++N_Sub->Outcome1Outcome2Target: SelectivityMetabolic Stability ++C_Sub->Outcome2Outcome3Target: hERG SafetyLipophilicity --O_Sub->Outcome3

Caption: Strategic vectors for optimizing morpholine derivatives in drug discovery.

Case Study: PI3K Inhibitors (GDC-0941)

The development of GDC-0941 (Pictilisib) provides a textbook example of morpholine SAR. Early hits in the thienopyrimidine series utilized a morpholine ring.

Comparative SAR Data

Researchers explored bioisosteric replacements for the morpholine ring to optimize potency against PI3K

Derivative (R-Group)PI3K

IC50 (nM)
hERG Inhibition (IC50

M)
LogPSAR Conclusion
Morpholine (GDC-0941) 3 > 30 2.2 Optimal Balance. Oxygen forms critical water-mediated H-bond.
Piperidine Analog124.53.1More lipophilic; higher hERG liability due to basicity.
Piperazine Analog45> 301.8Loss of potency; likely due to desolvation penalty of the secondary amine.
Cyclohexane Analog>1000N/A4.5Loss of H-bond acceptor capability; too lipophilic.

Key Insight: The morpholine oxygen was not passive. Crystal structures revealed it participated in a water-mediated hydrogen bond network within the ATP-binding pocket, which was absent in the piperidine and cyclohexane analogs.

Safety & Toxicology: The hERG Advantage

One of the most significant advantages of morpholine over piperidine is the reduction of hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition, a marker for cardiotoxicity (QT prolongation).

Mechanism:

  • Basicity: hERG blocking is often driven by basic amines engaging in cation-

    
     interactions with aromatic residues (Tyr652/Phe656) in the channel pore. Morpholine's lower pKa (8.3 vs 11) means a smaller percentage of the drug is protonated at physiological pH compared to piperidine.
    
  • Lipophilicity: High LogP correlates with hERG binding. The ether oxygen lowers LogP, reducing the hydrophobic drive to enter the channel pore.

Experimental Protocols

Protocol A: C-N Bond Formation via Buchwald-Hartwig Amination

Standard protocol for attaching morpholine to an aryl halide core (e.g., for kinase inhibitor synthesis).

Objective: Couple Morpholine (nucleophile) with an Aryl Bromide (electrophile).

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Morpholine (1.2 – 1.5 equiv)

  • Catalyst:

    
     (0.02 equiv) or 
    
    
  • Ligand: BINAP or Xantphos (0.04 equiv)

  • Base:

    
     or 
    
    
    (1.5 – 2.0 equiv)
  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with the Aryl Bromide,

    
    , Ligand, and Base.
    
  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate).

  • Addition: Add Morpholine via syringe.

  • Deoxygenation: Sparge the mixture with Argon for 5 minutes (Critical for Pd(0) cycle stability).

  • Reaction: Seal the vial and heat to 100–110°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove palladium black and inorganic salts. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (typically Hexane/EtOAc gradient).

Visualization: Synthetic Pathway[3][4]

SynthesisStartStart:Aryl Bromide + MorpholineCatCatalyst System:Pd(OAc)2 + BINAPBase: Cs2CO3Start->CatProcessProcess:1. Degas (Ar)2. Heat 110°C (Toluene)3. 12-16 HoursCat->ProcessWorkupWorkup:Celite FiltrationFlash ChromatographyProcess->WorkupProductProduct:N-Aryl MorpholineWorkup->Product

Caption: Buchwald-Hartwig amination workflow for N-arylation of morpholine.

References

  • Morpholine as a Privileged Structure: Kumari, A., & Singh, R. K. (2020).[1] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Link

  • GDC-0941 Discovery (PI3K): Folkes, A. J., et al. (2008).[2] The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.[2] Journal of Medicinal Chemistry, 51(18), 5522–5532. Link

  • hERG Inhibition & Basicity: Jamieson, C., et al. (2006). Medicinal chemistry of hERG optimizations: highlights and trends. Journal of Medicinal Chemistry, 49(17), 5029–5046. Link

  • Buchwald-Hartwig Protocol: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Linezolid SAR: Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673–679. Link

Methodological & Application

Application Notes and Protocols for the Analytical Development of Morpholinyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Morpholine Scaffold

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including a pKa of approximately 8.7, which imparts optimal basicity, and its capacity for hydrogen bonding, make it a "privileged structure."[3] This scaffold is integral to a wide array of FDA-approved drugs, from anticancer agents to treatments for neurodegenerative diseases.[3][4] The incorporation of a morpholine moiety can significantly enhance a drug's solubility, metabolic stability, bioavailability, and pharmacokinetic/pharmacodynamic (PK/PD) profile.[3][5]

Given its prevalence and impact on drug efficacy and safety, the development of robust, accurate, and reliable analytical methods for morpholinyl-containing compounds is a critical activity throughout the drug development lifecycle.[6][7] These methods are essential for purity testing of active pharmaceutical ingredients (APIs), quantification in final drug products, metabolite identification in complex biological matrices, and ensuring regulatory compliance.[8][9]

This guide provides a detailed exploration of the core analytical techniques and field-proven protocols for the analysis of these vital compounds. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind strategic analytical choices.

Pillar 1: Physicochemical Properties and Their Analytical Implications

The analytical behavior of a morpholinyl-containing compound is dictated by the interplay of its structural features. Understanding these properties is the first step in logical and efficient method development.

  • Basicity and pKa: The nitrogen atom in the morpholine ring is basic, with a pKa of its conjugate acid typically around 8.3-8.7.[3][10] This is a critical consideration for chromatographic separations. In reversed-phase HPLC, operating the mobile phase at a pH at least 2 units below the pKa will ensure the analyte is in its protonated, cationic form, which generally leads to better retention and peak shape on C18 columns.

  • Polarity and Solubility: The presence of both an ether oxygen and an amine nitrogen makes morpholine and its simple derivatives miscible with water and many polar solvents.[1][11] This high polarity can present a challenge in traditional reversed-phase chromatography, where highly polar analytes may exhibit poor retention.

  • Chromophoric Properties: The basic morpholine ring itself lacks a strong UV chromophore.[8] This means that for HPLC analysis of the parent compound or derivatives without other absorbing moieties, direct UV detection can be insensitive. This often necessitates either derivatization or the use of alternative detection methods.

Pillar 2: Core Analytical Techniques & Method Development Strategies

The selection of an analytical technique is a function of the analyte's properties, the sample matrix, and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse technique for the analysis of morpholinyl-containing pharmaceuticals.[6] Method development typically revolves around controlling the analyte's ionization state and choosing a stationary phase that provides adequate retention and selectivity.

  • Reversed-Phase (RP-HPLC): This is the most common starting point.

    • Rationale: C18 columns are versatile and widely available. By controlling the mobile phase pH to keep the morpholine nitrogen protonated, good chromatographic performance can often be achieved.

    • Column Selection: Standard C18 columns are a good first choice. For compounds exhibiting peak tailing due to interaction with residual silanols, end-capped columns or those with a low silanol activity are recommended.[12]

    • Mobile Phase Optimization: A typical mobile phase consists of a mixture of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate).[8] An acidic modifier like formic acid or phosphoric acid is often used to ensure the analyte is in its cationic form.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar morpholinyl compounds that are poorly retained in RP-HPLC, HILIC is an excellent alternative.

    • Rationale: HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) with a high concentration of organic solvent in the mobile phase. This allows for the retention of polar compounds that would otherwise elute in the void volume of an RP column.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for basic compounds like morpholines, providing excellent retention and separation from other components.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[7][13]

  • Rationale: Mass spectrometry provides definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns, while tandem MS (MS/MS) offers exceptional sensitivity by reducing chemical noise.[7]

  • Ionization: Electrospray Ionization (ESI) is typically used in the positive ion mode, as the basic nitrogen of the morpholine ring is readily protonated.

  • Quantitative Analysis: The Multiple Reaction Monitoring (MRM) mode is employed for quantification.[7] This involves selecting a specific precursor ion (the protonated molecule) and monitoring a unique product ion formed after fragmentation, which provides a highly specific and sensitive signal.[14]

Gas Chromatography (GC) and GC-MS

GC is generally less suitable for non-volatile or thermally unstable pharmaceutical compounds containing the morpholine moiety. However, it can be a powerful tool for analyzing residual morpholine or volatile derivatives.

  • Rationale: GC offers high resolution and is often used for small, volatile molecules. For morpholine itself, derivatization is typically required to improve its volatility and chromatographic behavior.[15]

  • Derivatization: A common strategy is to react morpholine with an agent like sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine, which can then be readily analyzed by GC-MS.[16][17] This approach is highly sensitive and has been applied to quantify morpholine in juices and drugs.[16]

Pillar 3: Sample Preparation Protocols

Effective sample preparation is crucial for robust and reliable analytical results, as it removes interfering matrix components and concentrates the analyte of interest.[18][19] The choice of technique depends on the complexity of the sample matrix and the required level of cleanliness.

  • Protein Precipitation (PPT):

    • Application: A fast and simple method for removing the bulk of proteins from biological samples like plasma or serum.

    • Protocol: Typically involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio to the sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant can then be directly injected or further processed.

  • Liquid-Liquid Extraction (LLE):

    • Application: A classic technique that separates analytes based on their differential solubility between two immiscible liquids (typically an aqueous sample and an organic solvent).[9]

    • Protocol: The pH of the aqueous sample is adjusted to neutralize the charge on the morpholine nitrogen (pH > 10), making the analyte more soluble in an organic solvent like ethyl acetate or dichloromethane. After mixing and phase separation, the organic layer containing the analyte is collected.

  • Solid-Phase Extraction (SPE):

    • Application: Offers a more selective and thorough cleanup than PPT or LLE, making it ideal for achieving the lowest limits of detection.[20][21]

    • Protocol: A mixed-mode cation-exchange SPE cartridge is often the best choice for morpholinyl compounds. The basic analyte is retained on the sorbent under acidic conditions, while neutral and acidic interferences are washed away. The analyte is then eluted with a basic organic solvent.

Application Note 1: HPLC-UV Method for Quantification of "Morpholinostat" in a Pharmaceutical Formulation

This protocol describes a validated RP-HPLC method for the quantification of a hypothetical morpholinyl-containing API, "Morpholinostat," in a tablet formulation.

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve Morpholinostat reference standard in diluent to prepare a 100 µg/mL stock solution.

  • Sample Preparation:

    • Weigh and finely powder 10 tablets.

    • Transfer a portion of the powder equivalent to 10 mg of Morpholinostat into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with diluent.

    • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Diluent 50:50 Water:Acetonitrile

Workflow Diagram:

A Weigh & Powder 10 Tablets B Transfer Powder (equiv. 10mg API) A->B C Add Diluent, Sonicate 15 min B->C D Dilute to Volume (100 mL) C->D E Filter (0.45 µm) into HPLC Vial D->E F Inject onto HPLC-UV System E->F

Caption: Workflow for Morpholinostat Tablet Analysis.

Application Note 2: LC-MS/MS Method for Trace-Level Quantification of a Morpholinyl Metabolite in Human Plasma

This protocol details a sensitive method for quantifying a hypothetical metabolite, "Hydroxy-Morpholinostat," in human plasma using SPE and LC-MS/MS.

Experimental Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples and vortex.

    • To 100 µL of plasma, add 10 µL of internal standard solution (e.g., deuterated Morpholinostat) and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation-exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE plate.

    • Wash the plate with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Dry the plate under vacuum for 5 minutes.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A.

  • LC-MS/MS Conditions:

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Hypothetical Values
Hydroxy-Morpholinostat: 450.2 -> 288.1
Internal Standard: 454.2 -> 292.1

Workflow Diagram:

cluster_spe Solid-Phase Extraction Condition Condition Plate (MeOH, H2O) Load Load Sample Condition->Load Wash1 Wash 1 (Acetic Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute Analyte (NH4OH in MeOH) Wash2->Elute Evap Evaporate & Reconstitute Elute->Evap Plasma Plasma Sample + Internal Standard Acidify Acidify (H3PO4) Plasma->Acidify Acidify->Load LCMS Inject onto LC-MS/MS Evap->LCMS

Caption: Bioanalytical Workflow for Plasma Analysis.

References

  • Shaanxi Lifechem Co., Ltd. Liquid phase method for morpholine. (2023). Available from: [Link]

  • China Amines. Morpholine. Available from: [Link]

  • Gene Tools, LLC. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. (2018). Available from: [Link]

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. Available from: [Link]

  • Cao M, et al. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. (2018). Available from: [Link]

  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. Available from: [Link]

  • Anwar S, Khan P. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. (2021). Available from: [Link]

  • ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). Available from: [Link]

  • MDPI. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). Available from: [Link]

  • National Center for Biotechnology Information. Morpholine. PubChem Compound Database. Available from: [Link]

  • Biotage. Bioanalytical sample preparation. (2025). Available from: [Link]

  • Agilent Technologies. Sample Preparation Techniques for Biological Matrices. Available from: [Link]

  • Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Available from: [Link]

  • National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). Available from: [Link]

  • ChemistrySelect. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). Available from: [Link]

  • National Center for Biotechnology Information. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. (2021). Available from: [Link]

  • Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2024). Available from: [Link]

  • American Pharmaceutical Review. New Trends in Sample Preparation for Bioanalysis. (2016). Available from: [Link]

  • CHIMIA. Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters of. (2015). Available from: [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). Available from: [Link]

  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development. (2016). Available from: [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Available from: [Link]

  • Royal Society of Chemistry. Current developments in LC-MS for pharmaceutical analysis. (2013). Available from: [Link]

  • YouTube. LC-MS/MS Method Development for Drug Analysis. (2024). Available from: [Link]

Sources

In Vitro Assay Protocols for the Comprehensive Evaluation of Novel Nitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nitrile (-C≡N) functional group is a prevalent and valuable pharmacophore in modern drug discovery, contributing to enhanced metabolic stability, target affinity, and optimized pharmacokinetic profiles in numerous FDA-approved therapeutics.[1][2][3] However, the unique electronic properties of the nitrile moiety also necessitate a thorough and tailored in vitro screening strategy to proactively identify potential liabilities. This guide provides a structured, in-depth framework of application notes and detailed protocols for the initial characterization of novel nitrile-containing compounds. We will cover a logical cascade of assays, from primary cytotoxicity screening to mechanistic pathway deconvolution and critical safety profiling, with an emphasis on the scientific rationale behind each experimental step.

Introduction: The Double-Edged Sword of the Nitrile Group

The incorporation of a nitrile group into a lead compound is a well-established strategy in medicinal chemistry.[1][2] Its strong electron-withdrawing nature can polarize aromatic systems to improve π-π stacking interactions with protein targets, and it frequently serves as a bioisostere for ketones or as a key hydrogen bond acceptor.[3][4] Furthermore, the nitrile group is generally considered metabolically robust, often passing through the body unchanged, which contributes to favorable pharmacokinetic properties.[3][4]

Despite these advantages, it is critical to approach their in vitro evaluation with a specific mindset. The primary concerns revolve around two potential, albeit low-probability, risks: the potential for metabolic activation into reactive intermediates and off-target covalent modification. Therefore, a robust preclinical assessment is not merely a routine check but a necessary strategy to fully understand the compound's behavior.

This guide outlines a tiered approach to the in vitro assessment of novel nitrile compounds, ensuring that researchers can make informed decisions, mitigate risks, and confidently advance the most promising candidates.

The Screening Cascade: A Tiered Strategy for Nitrile Compound Evaluation

A logical, tiered workflow is essential for efficiently screening new chemical entities. This approach ensures that resource-intensive mechanistic and safety assays are reserved for compounds that have first passed fundamental viability and cytotoxicity assessments.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action (MoA) cluster_2 Tier 3: Safety & Metabolic Profiling A Novel Nitrile Compound Library B Cytotoxicity Assay (e.g., MTT / MTS) A->B C Apoptosis Assay (e.g., Caspase-Glo 3/7) B->C If Cytotoxic (IC50 < Threshold) D Target-Specific Assay (e.g., Enzyme/Receptor Binding) B->D If Potent & Non-Cytotoxic E CYP450 Inhibition Assay C->E Advance Lead Candidates D->E F hERG Channel Assay E->F G GSH Depletion Assay F->G

Caption: Tiered workflow for nitrile compound evaluation.

Tier 1: Primary Cytotoxicity Screening

The initial step for any new compound is to assess its general effect on cell health and viability. This provides a baseline understanding of the compound's potency and therapeutic window. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.[7][8] This formazan is then solubilized, and its absorbance is measured, typically at a wavelength of 570-590 nm.[7][9]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent cells cultured in a 96-well plate format.

Materials:

  • Cell Line: Appropriate for the intended therapeutic area (e.g., HepG2 for liver toxicity, A549 for lung cancer).

  • Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[7][10] Filter-sterilize and store protected from light at -20°C.[10]

  • MTT Solvent: Isopropanol containing 4 mM HCl and 0.1% NP40.[10]

  • Test Compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Equipment: 96-well flat-bottom plates, multichannel pipette, plate shaker, microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Rationale: Cell density is critical. Too few cells will yield a low signal; too many may lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of the novel nitrile compounds in culture medium. The final solvent concentration (e.g., DMSO) should typically be ≤0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Crucial Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of solvent used for the test compounds.

      • Untreated Control: Cells in culture medium only.

      • Medium Blank: Wells with medium but no cells, to measure background absorbance.[7][11]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After treatment, carefully aspirate the compound-containing medium from the wells.[10][11]

    • Add 50 µL of serum-free medium and 50 µL of MTT Reagent (final concentration 0.5 mg/mL) to each well.[10][11]

    • Rationale: Serum can interfere with the assay, so switching to serum-free medium is recommended.[7][11]

    • Incubate the plate for 3-4 hours at 37°C.[10][11] During this time, purple formazan crystals should become visible within the cells under a microscope.[9]

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 150 µL of MTT Solvent to each well to dissolve the crystals.[10][11]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[7][10][11]

  • Data Acquisition:

    • Read the absorbance at 590 nm using a microplate reader.[7][11] A reference wavelength of >650 nm can be used to reduce background noise.[9]

    • Read the plate within 1 hour of adding the solvent.[7][10]

Data Analysis:

  • Subtract the average absorbance of the medium blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

ParameterRecommended ValueRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures exponential growth and optimal signal-to-noise ratio.
Final DMSO Conc. ≤ 0.5% (v/v)Minimizes solvent-induced cytotoxicity.
MTT Incubation Time 3 - 4 hoursAllows for sufficient formazan formation without causing cell stress.
Absorbance Wavelength 570 - 590 nmOptimal wavelength for detecting the purple formazan product.[7][9]

Tier 2: Investigating the Mechanism of Action (MoA)

If a nitrile compound demonstrates significant cytotoxicity, the next logical step is to investigate how it is killing the cells. A primary mechanism for targeted cell death in drug action is apoptosis, or programmed cell death.

Principle of the Caspase-Glo® 3/7 Assay

Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key effector caspases that cleave numerous cellular substrates, leading to the morphological hallmarks of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent "add-mix-measure" assay.[12][13] It provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7.[12][14] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[13][14]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_effector Execution Phase FASL FasL / TNF Receptor Death Receptor FASL->Receptor Casp8 Caspase-8 Receptor->Casp8 Casp37 Caspase-3/7 Casp8->Casp37 Activation Stress Cellular Stress (e.g., Compound) Mito Mitochondria Stress->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis

Caption: Key caspases in apoptotic signaling pathways.

Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol follows the simple "add-mix-measure" format.[12]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., Promega Corp.): Contains Caspase-Glo® 3/7 Buffer and lyophilized Substrate.

  • Cells: Seeded and treated in white-walled, opaque 96-well plates suitable for luminescence.

  • Positive Control: A known apoptosis inducer (e.g., Staurosporine).

  • Equipment: Plate shaker, luminometer.

Procedure:

  • Assay Setup:

    • Seed and treat cells with the nitrile compounds for the desired time period in a white-walled 96-well plate, following the same principles as the MTT assay (including vehicle and untreated controls). The final volume per well should be 100 µL.

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use.[15]

    • Prepare the Caspase-Glo® 3/7 Reagent by transferring the entire volume of buffer into the bottle containing the substrate. Mix by inversion until the substrate is thoroughly dissolved.[15]

  • Assay Execution:

    • Remove the plate containing the cells from the incubator and allow it to equilibrate to room temperature.[12][15]

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a total volume of 200 µL.[12][15]

    • Rationale: Adding an equal volume of reagent lyses the cells and introduces the substrate in a single step, simplifying the workflow.[12]

    • Mix the contents on a plate shaker at a low speed (e.g., 300-500 rpm) for 30 seconds.[14]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[15] A 1-hour incubation is often sufficient.

    • Measure the luminescence using a plate luminometer. The signal is stable for several hours.[16]

Data Analysis:

  • Subtract the average luminescence of the "no-cell" blank control from all other readings.

  • Calculate the fold change in caspase activity relative to the vehicle control:

    • Fold Change = Luminescence_Sample / Luminescence_Vehicle_Control

  • Plot the fold change against compound concentration to visualize the dose-dependent activation of apoptosis.

Tier 3: Critical Safety and Metabolic Profiling

Lead candidates must be evaluated for potential liabilities that could derail development. For nitrile compounds, key areas of focus are drug-drug interactions via Cytochrome P450 (CYP) inhibition, cardiac safety via hERG channel blockade, and the potential to form reactive metabolites.

Cytochrome P450 (CYP) Inhibition Assay

Principle: CYP enzymes are the primary family of enzymes responsible for drug metabolism.[17][18] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions.[18] High-throughput screening for CYP inhibition often uses fluorogenic probe substrates.[19][20] In these assays, a specific CYP isozyme (e.g., CYP3A4, 2D6) metabolizes a non-fluorescent substrate into a highly fluorescent product.[17][19] A test compound that inhibits the enzyme will cause a decrease in the fluorescent signal.[19]

Protocol Outline:

  • Setup: In a microplate, combine a recombinant human CYP enzyme, a fluorescent probe substrate (e.g., 7-Benzoyloxy-4-trifluoromethyl coumarin (BFC) for CYP3A4), and the test nitrile compound at various concentrations.[17]

  • Initiation: Start the reaction by adding an NADPH-regenerating system.[16][20]

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).[16]

  • Termination: Stop the reaction (e.g., by adding an organic solvent).

  • Detection: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths for the product (e.g., ~405 nm / ~510 nm for HFC, the product of BFC metabolism).[17]

  • Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value. Known inhibitors (e.g., ketoconazole for CYP3A4) should be used as positive controls.[17]

CYP IsozymeCommon Probe SubstrateKey Inhibitor (Control)
CYP3A4 BFC, Luciferin-IPAKetoconazole
CYP2D6 AMMC, EOMCCQuinidine
CYP2C9 DFC, Luciferin-HSulfaphenazole
CYP1A2 EROD, MRODFurafylline
hERG Channel Safety Assay

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[21][22][23] Inhibition of the hERG channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsade de Pointes.[23] Therefore, assessing compounds for hERG liability is a mandatory regulatory step.[22] Automated patch-clamp electrophysiology is the gold-standard high-throughput method for this assessment.[23][24] It directly measures the flow of potassium ions through the hERG channel in cells expressing the channel.[25]

Protocol Outline:

  • Cell Preparation: Use a cell line (e.g., HEK-293 or CHO) stably expressing the hERG channel.[21][24]

  • Patch Clamp: Using an automated system (e.g., QPatch, SyncroPatch), achieve a high-resistance "giga-seal" on individual cells.[24]

  • Baseline Recording: Apply a specific voltage protocol to elicit the characteristic hERG current and record a stable baseline.[21][24]

  • Compound Application: Perfuse the cells with increasing concentrations of the test nitrile compound.[24]

  • Measurement: Record the hERG current at each concentration. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[22][24]

  • Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC₅₀ value.

Glutathione (GSH) Depletion Assay

Principle: Glutathione (GSH) is a key cellular antioxidant and nucleophile that traps reactive electrophilic species.[26] A compound that is metabolized into a reactive intermediate can deplete cellular GSH stores.[26] Therefore, an in vitro GSH depletion assay using liver microsomes is a valuable screen to assess the potential for a compound to form reactive metabolites.[26][27][28] The assay measures the amount of remaining GSH after incubation.

Protocol Outline:

  • Incubation: Incubate the test nitrile compound with liver microsomes (human or rat), GSH, and an NADPH-regenerating system.[26]

  • Control: Run parallel incubations without the NADPH system to distinguish between direct reactivity and metabolism-dependent reactivity.

  • GSH Measurement: After incubation, stop the reaction and measure the concentration of remaining GSH. This is often done using a colorimetric reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with thiols to produce a yellow-colored product measured at ~412 nm.[29]

  • Analysis: Compare the amount of GSH in the NADPH-containing incubations to the controls. Significant, NADPH-dependent loss of GSH suggests the formation of reactive metabolites.[26]

Conclusion

The nitrile group is an undeniably powerful tool in the medicinal chemist's arsenal. By employing a structured, multi-tiered in vitro screening approach as detailed in this guide, research and drug development professionals can effectively characterize the biological activity of novel nitrile-containing compounds. This systematic evaluation, from broad cytotoxicity profiling to specific mechanistic and safety assays, allows for the early identification of both promising therapeutic candidates and potential liabilities. This ensures that only the safest and most efficacious compounds are progressed, ultimately saving time and resources in the long and challenging path of drug development.

References

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12, 1650-1671. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. R Discovery. [Link]

  • High-throughput fluorescence assay of cytochrome P450 3A4. National Institutes of Health. [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. National Institutes of Health. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]

  • TACS® MTT Cell Proliferation Assay. Trevigen. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Institutes of Health. [Link]

  • MTT Assay Protocol. Cyrusbio. [Link]

  • Paradise, E., Chaturvedi, P., & Ter-Ovanesyan, E. (2007). Cytochrome P450 inhibition assays using traditional and fluorescent substrates. Current Protocols in Pharmacology. [Link]

  • MTT (Assay protocol). Bio-protocol. [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • Cytochrome P450 assay using P450-Glo. BMG Labtech. [Link]

  • Donato, M. T., et al. (2004). FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. Drug Metabolism and Disposition, 32(7), 699-706. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • Sachett, A., et al. (2021). Antioxidant activity by reduced glutathione (GSH) assay: in vitro protocol. protocols.io. [Link]

  • MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1269-1272. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • A simple in vitro assay for assessing the reactivity of nitrile containing compounds. ResearchGate. [Link]

  • Product Manual for Glutathione (GSH) Activity Assay. Northwest Life Science Specialties. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • O'Brien, P. J., et al. (2006). Glutathione depletion in a liver microsomal assay as an in vitro biomarker for reactive metabolite formation. Chemical Research in Toxicology, 19(11), 1465-1474. [Link]

  • Reduced Glutathione (GSH) Assay Kit (Colorimetric). Assay Genie. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). ResearchGate. [Link]

Sources

"use of 2-Methyl-2-(4-morpholinyl)butanenitrile in fragment-based drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utility of 2-Methyl-2-(4-morpholinyl)butanenitrile (CAS: 69905-87-9) within Fragment-Based Drug Discovery (FBDD).

This compound represents a class of sp³-enriched α-aminonitriles that are increasingly valued in FBDD for their ability to escape "flatland" (the prevalence of planar aromatic fragments), improve solubility via the morpholine scaffold, and provide versatile synthetic growth vectors through the nitrile moiety.

Introduction & Scientific Rationale

In modern FBDD, the "Rule of Three" (Ro3) guides library design, but a critical bottleneck has been the over-reliance on flat, sp²-rich heteroaromatics. These often lead to low solubility and non-specific binding. 2-Methyl-2-(4-morpholinyl)butanenitrile (hereafter referred to as Fragment A ) addresses these challenges through three mechanistic advantages:

  • Topological Complexity (3D-Scaffold): The quaternary

    
    -carbon (bearing methyl, ethyl, morpholine, and nitrile groups) introduces chirality and out-of-plane vectors, probing distinct sub-pockets often inaccessible to planar fragments.
    
  • Physicochemical Superiority: The morpholine ring acts as a solubility enhancer (lowering cLogP) and a hydrogen bond acceptor, while the nitrile group serves as a weak polar interaction point or a reversible covalent warhead.

  • Divergent Synthesis (The "Grow" Strategy): The nitrile is a high-value "synthetic handle." It allows the fragment to be elaborated into amines, amides, acids, or heterocycles (e.g., tetrazoles) in situ or post-screening, facilitating rapid Structure-Activity Relationship (SAR) expansion.

Physicochemical Profile (Calculated)
PropertyValueFBDD Relevance
Molecular Weight 168.24 DaExcellent (Ro3 < 300)
cLogP ~0.8 - 1.2Ideal for solubility (Ro3 < 3)
H-Bond Acceptors 3 (N, O, CN)Interaction potential
H-Bond Donors 0Membrane permeability
Rotatable Bonds 2Low entropic penalty upon binding
Topological Polar Surface Area (TPSA) ~36 ŲGood cell permeability

Experimental Workflow: From Screening to Elaboration

The following diagram illustrates the integration of Fragment A into a standard FBDD pipeline.

FBDD_Workflow Library Fragment Library (sp3-Enriched) QC QC Validation (LC-MS / 1H NMR) Library->QC Purity >95% Screen Primary Screen (STD-NMR / SPR) QC->Screen Pools of 5-10 Hit Hit Validation (Kd Determination) Screen->Hit Binding Detected XRay X-Ray Crystallography (Soak) Hit->XRay Structural Biology Chem Chemical Elaboration (Nitrile Transformation) Hit->Chem Grow/Link Strategy XRay->Chem Vector Guidance

Figure 1: Strategic workflow for utilizing Fragment A. The cycle emphasizes the transition from biophysical screening to chemical elaboration.

Detailed Protocols

Protocol A: Quality Control & Solubility Assessment

Before screening, the integrity and solubility of the fragment must be verified to prevent false positives due to aggregation.

Reagents:

  • Fragment A (Solid powder)

  • DMSO-d6 (99.9% D)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Stock Preparation: Dissolve 16.8 mg of Fragment A in 1 mL of DMSO-d6 to create a 100 mM stock . Vortex for 30 seconds.

  • Purity Check: Acquire a standard 1H NMR (500 MHz).

    • diagnostic peaks: Morpholine -CH2- protons (3.6 ppm, 2.5 ppm), Methyl singlet (~1.4 ppm), Ethyl triplet/quartet.

    • Acceptance Criteria: >95% purity, no residual solvent peaks overlapping with protein regions.

  • Aqueous Solubility Test: Dilute stock to 1 mM in PBS. Measure UV absorbance or check for turbidity (nephelometry).

    • Note: The morpholine nitrogen (pKa ~8.3) ensures good solubility in acidic/neutral buffers.

Protocol B: Primary Screening via Saturation Transfer Difference (STD) NMR

STD-NMR is the preferred method for this fragment due to its ability to detect weak binders (Kd: mM to µM range) and map the binding epitope (e.g., does the morpholine or the nitrile contact the protein?).

Materials:

  • Target Protein ( >20 kDa, purified)

  • Fragment A (100 mM DMSO stock)

  • D2O Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)

  • NMR Spectrometer (600 MHz with Cryoprobe recommended)

Step-by-Step Methodology:

  • Sample Preparation:

    • Protein Conc: 10–20 µM.

    • Ligand Conc: 500 µM – 1 mM (Ligand:Protein ratio ~ 50:1).

    • Control: Prepare a sample with Ligand only (no protein) to rule out artifacts.

  • Pulse Sequence Setup:

    • Use a standard STD sequence (e.g., stddiff in Bruker TopSpin).

    • On-resonance irradiation: -0.5 ppm or 12 ppm (protein methyls/amides).

    • Off-resonance irradiation: 30 ppm (far from ligand signals).

    • Saturation time: 2.0 seconds (Gaussian pulse train).

  • Data Acquisition:

    • Acquire 128–256 scans.

    • Perform phase correction and subtraction (Off-resonance minus On-resonance).

  • Analysis:

    • Positive Hit: Signals corresponding to Fragment A appear in the difference spectrum.

    • Epitope Mapping: Compare the intensity of the STD signals.

      • Scenario: If the Morpholine protons show high STD intensity (strong saturation transfer), the morpholine ring is buried in the pocket.

      • Scenario: If the Ethyl/Methyl groups show higher intensity, the hydrophobic quaternary center is the primary anchor.

Protocol C: Chemical Elaboration (The "Grow" Strategy)

Once binding is confirmed, the nitrile group of Fragment A serves as the primary vector for elaboration. The following reaction transforms the nitrile into a primary amine, enabling amide coupling.

Objective: Reduction of Nitrile to Primary Amine (2-methyl-2-morpholinobutan-1-amine).

Safety: Work in a fume hood. LiAlH4 is pyrophoric.

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon.

  • Reagent Addition: Add LiAlH4 (2.0 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C.

  • Fragment Addition: Add Fragment A (1.0 equiv) dissolved in anhydrous THF dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; amine will turn purple/blue).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • x mL Water

    • x mL 15% NaOH

    • 3x mL Water

  • Isolation: Filter the white precipitate through Celite. Dry the filtrate over Na2SO4 and concentrate in vacuo.

  • Result: The resulting primary amine is now ready for Parallel Synthesis (e.g., amide coupling with a library of carboxylic acids) to optimize potency.

Mechanistic Insight: The "Gem-Dialkyl" Effect

The structural uniqueness of Fragment A lies in the Thorpe-Ingold effect (gem-dialkyl effect) at the


-carbon.
  • Conformational Restriction: The bulky methyl and ethyl groups restrict the rotation of the nitrile and morpholine arms.

  • Entropy Benefit: This pre-organization reduces the entropic penalty of binding to the protein target, potentially yielding higher Ligand Efficiency (LE) compared to a flexible linear analog.

Chemical_Space Center Quaternary Carbon (Pre-organization) Morph Morpholine (Solubility/H-Bond) Center->Morph Rigid Link Nitrile Nitrile (-CN) (Growth Vector) Center->Nitrile Synthetic Handle Alkyl Me/Et Groups (Hydrophobic Fill) Center->Alkyl Shape Complimentarity

Figure 2: Pharmacophore decomposition of Fragment A. The central quaternary carbon acts as the hub, organizing the functional groups for optimal interaction.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery. Link

  • Warriner, S. L., et al. (2019). "Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation." Chemical Science. Link

  • Bandyopadhyay, D., et al. (2011).[1] "A truly green synthesis of α-aminonitriles via Strecker reaction." PMC (NIH). Link

  • O'Brien, P., et al. (2025).[2] "Design and synthesis of sociable 3D fragment libraries." Chemistry World. Link

Sources

Application Notes and Protocols for Assessing the Metabolic Stability of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold and the Imperative of Metabolic Stability

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold." Its incorporation into drug candidates is a widely used strategy to enhance physicochemical properties such as aqueous solubility, and to improve pharmacokinetic profiles. The unique structural features of morpholine, including its optimal basicity and hydrogen bonding capacity, often bestow favorable absorption, distribution, metabolism, and excretion (ADME) characteristics upon a molecule.

However, the ultimate success of a drug candidate is critically dependent on its metabolic stability—the molecule's susceptibility to biotransformation by metabolic enzymes. A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, rendering it therapeutically ineffective. Conversely, a compound that is excessively stable may accumulate to toxic levels. Therefore, early and accurate assessment of metabolic stability is a cornerstone of the drug discovery and development process, enabling project teams to build robust structure-activity relationships (SAR) and prioritize compounds with the highest potential for success.

This guide provides a comprehensive overview and detailed protocols for assessing the metabolic stability of morpholine-containing compounds. We will delve into the primary metabolic pathways, describe robust in vitro assay systems, and offer step-by-step methodologies designed to yield reliable and reproducible data for informed decision-making in drug development programs.

Metabolic Fates of the Morpholine Ring: Key Pathways and Enzymatic Drivers

While generally considered more metabolically stable than analogous rings like piperidine, the morpholine moiety is not inert. The electron-withdrawing nature of the ring oxygen can reduce the susceptibility of adjacent carbons to oxidation, yet several metabolic pathways remain prevalent. Understanding these pathways is crucial for interpreting stability data and designing more robust molecules.

The primary enzymatic system responsible for the metabolism of many morpholine-containing drugs is the Cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 often identified as a major contributor.

The most common metabolic transformations include:

  • Oxidation: This is a major metabolic route, often occurring on the carbon atoms alpha to the nitrogen or oxygen. This can lead to the formation of unstable intermediates that subsequently undergo ring cleavage.

  • N-dealkylation: If the morpholine nitrogen is a substituent on a larger molecule, enzymatic cleavage of the C-N bond can occur.

  • N-oxidation: The nitrogen atom itself can be oxidized to form an N-oxide metabolite.

  • Ring Opening: Following an initial oxidation event, the morpholine ring can be cleaved to form more polar, linear metabolites, such as 2-(2-aminoethoxy)acetic acid, which are more readily excreted.

G cluster_0 Metabolic Pathways of Morpholine cluster_1 Primary Metabolic Transformations Parent Morpholine-Containing Drug Candidate Oxidation Ring Oxidation (Hydroxylation) Parent->Oxidation CYP450 (e.g., CYP3A4) N_Dealk N-Dealkylation Parent->N_Dealk CYP450 N_Ox N-Oxidation Parent->N_Ox CYP450 / FMO Ring_Open Oxidative Ring Opening Oxidation->Ring_Open Metabolites Polar Metabolites (Enhanced Excretion) Oxidation->Metabolites N_Dealk->Metabolites N_Ox->Metabolites Ring_Open->Metabolites

Key metabolic pathways for morpholine-containing compounds.

Selecting the Right In Vitro System: Microsomes vs. Hepatocytes

The choice of the in vitro test system is a critical experimental decision. The two most common systems for metabolic stability assessment are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions prepared from the endoplasmic reticulum of liver cells. They are an enriched source of Phase I metabolic enzymes, particularly the CYPs. Microsomal stability assays are cost-effective, amenable to high-throughput screening, and excellent for assessing a compound's susceptibility to CYP-mediated metabolism.

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as active transporter systems. Hepatocyte stability assays provide a more comprehensive and physiologically relevant picture of a compound's overall hepatic metabolism and clearance.

Recommendation: For initial screening and lead optimization, the Human Liver Microsomal (HLM) stability assay is often the preferred starting point. If a compound shows high stability in microsomes or if Phase II metabolism is anticipated to be a significant clearance pathway, follow-up studies in cryopreserved hepatocytes are strongly recommended.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol details a robust method for determining the metabolic stability of a test compound by measuring its rate of disappearance upon incubation with human liver microsomes in the presence of the necessary cofactor, NADPH.

Principle of the Assay

The test compound is incubated with a known concentration of HLM protein. The reaction is initiated by the addition of NADPH, which serves as the essential reducing equivalent for CYP450 enzyme activity. Aliquots are taken at specific time points, and the metabolic reaction is terminated. The concentration of the remaining parent compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is used to calculate the intrinsic clearance (CLint) and half-life (t1/2).

Materials and Reagents
  • Test Compound: 10 mM stock solution in DMSO.

  • Human Liver Microsomes: Pooled, cryopreserved (e.g., from BioIVT or similar vendor), stored at -80°C.

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • NADPH Regenerating System (or NADPH stock):

    • Option A (Regenerating System): Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase).

    • Option B (Direct Cofactor): 20 mM NADPH stock solution in buffer.

  • Termination Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound like Verapamil, Diazepam, or a deuterated analog).

  • Control Compounds:

    • High Clearance Control: Verapamil or Testosterone (10 mM stock).

    • Low Clearance Control: Diazepam or Warfarin (10 mM stock).

  • Equipment: 96-well plates, multichannel pipettes, incubating shaker (37°C), centrifuge, LC-MS/MS system.

Experimental Workflow Diagram

G cluster_workflow HLM Stability Assay Workflow prep Prepare Reagents (Buffer, Microsomes, Compound) pre_incubate Pre-incubation (37°C) Microsomes + Compound prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate (37°C) (Time points: 0, 5, 15, 30, 45 min) initiate->incubate terminate Terminate Reaction (Add cold Acetonitrile + IS) incubate->terminate process Process Samples (Centrifuge) terminate->process analyze LC-MS/MS Analysis (Quantify Parent Compound) process->analyze data Data Analysis (Calculate t1/2, CLint) analyze->data

Workflow for the Human Liver Microsomal (HLM) stability assay.
Step-by-Step Protocol
  • Preparation of Master Mixes (on ice):

    • Thaw cryopreserved HLM at 37°C and immediately place on ice. Dilute with cold phosphate buffer to an intermediate concentration (e.g., 1 mg/mL).

    • Prepare the test compound and control compound working solutions by diluting the 10 mM DMSO stocks into buffer to achieve a final incubation concentration of 1 µM (with a final DMSO concentration ≤ 0.1%).

  • Incubation Setup (96-well plate):

    • Causality: This setup ensures all components are present and at the correct temperature before the reaction starts.

    • Add 90 µL of the diluted HLM solution (final protein concentration 0.5 mg/mL) to the appropriate wells.

    • Add 5 µL of the test/control compound working solution to the wells.

    • For the Negative Control (No Cofactor) , add buffer instead of the NADPH solution in the next step. The purpose of this control is to assess for chemical instability or non-NADPH-dependent enzymatic degradation.

    • Seal the plate and pre-incubate for 5-10 minutes at 37°C in a shaking incubator. This allows the system to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the reaction by adding 5 µL of the 20 mM NADPH solution to each well (final concentration 1 mM). For the T=0 time point, the termination solution should be added before the NADPH.

  • Time-Point Sampling and Termination:

    • Incubate the plate at 37°C with shaking.

    • At each designated time point (e.g., 0, 5, 15, 30, 45 minutes), add 200 µL of ice-cold acetonitrile with internal standard to the corresponding wells to terminate the reaction.

    • Causality: The organic solvent precipitates the microsomal proteins, halting all enzymatic activity instantly. The internal standard corrects for variability in sample processing and instrument response.

  • Sample Processing:

    • Once all time points are collected, seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS. Monitor the disappearance of the parent compound by comparing its peak area to that of the internal standard.

Protocol 2: Cryopreserved Hepatocyte Stability Assay

This protocol provides a more physiologically relevant assessment by using intact liver cells, which contain both Phase I and Phase II enzymes.

Principle of the Assay

The test compound is incubated with a suspension of cryopreserved hepatocytes. As with the microsomal assay, the reaction is monitored over time by quenching aliquots and quantifying the remaining parent compound via LC-MS/MS. This system can reveal metabolic pathways not present in microsomes and provides a more comprehensive estimate of hepatic clearance.

Materials and Reagents
  • Cryopreserved Hepatocytes: Pooled human or other species (e.g., rat, mouse, dog), stored in liquid nitrogen.

  • Hepatocyte Incubation Medium: Specific medium recommended by the supplier (e.g., Williams' Medium E).

  • Other reagents: As listed in the HLM protocol (test compound, controls, termination solution, etc.).

Step-by-Step Protocol
  • Hepatocyte Preparation:

    • Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to a conical tube containing pre-warmed incubation medium.

    • Centrifuge gently (e.g., 100 x g for 5 minutes) to pellet the cells.

    • Resuspend the cell pellet in fresh medium and determine cell viability and concentration using the trypan blue exclusion method. Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation Setup:

    • The setup is similar to the HLM assay. Add the hepatocyte suspension to the wells of a 96-well plate.

    • Add the test/control compound working solutions (final concentration 1 µM).

    • Pre-incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling and Termination:

    • Unlike the HLM assay, no external cofactor is needed as the cells are metabolically active. The incubation itself starts the process.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension into a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.

  • Sample Processing and Analysis:

    • Follow steps 5 and 6 from the HLM protocol (vortex, centrifuge, analyze supernatant by LC-MS/MS).

Data Analysis and Interpretation

For both assays, the data is processed to determine key metabolic stability parameters.

  • Calculate Percent Remaining:

    • Determine the peak area ratio (Parent Compound / Internal Standard) at each time point.

    • Normalize the data to the T=0 time point: % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

  • Determine the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the % Remaining versus time (minutes).

    • The slope of the linear regression line of this plot is equal to the negative elimination rate constant (-k). The unit for k is min⁻¹.

  • Calculate Half-Life (t1/2):

    • The half-life is the time required for 50% of the compound to be metabolized.

    • t1/2 (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint represents the inherent ability of the liver enzymes or cells to metabolize a drug.

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t1/2) * (mL incubation / mg microsomal protein)

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (mL incubation / 10^6 hepatocytes)

Data Presentation

Summarize the results in a clear, tabular format for easy comparison between compounds.

Compound IDAssay Typet1/2 (min)CLint (µL/min/mg protein)CLint (µL/min/10^6 cells)
Test Cmpd 1HLM25.155.2N/A
Test Cmpd 1Hepatocytes45.8N/A20.3
Test Cmpd 2HLM> 120< 11.5 (LOQ)N/A
VerapamilHLM8.5163.1N/A
DiazepamHLM98.214.1N/A

LOQ: Limit of Quantitation

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Rapid disappearance in "-NADPH" or "T=0" controls 1. Chemical instability of the compound in buffer. 2. Non-specific binding to the plate or protein. 3. Contamination of reagents.1. Run a control incubation in buffer alone to assess chemical stability. 2. Use low-binding plates; evaluate recovery at T=0. 3. Use fresh, high-quality reagents.
High variability between replicate wells 1. Inaccurate pipetting. 2. Poor mixing of solutions. 3. Inconsistent incubation temperature.1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Ensure all master mixes are homogenous before dispensing. 3. Use a calibrated incubator with good temperature distribution.
Control compounds out of expected range 1. Degradation of microsomal/hepatocyte activity. 2. Incorrect cofactor concentration. 3. Error in control compound stock concentration.1. Use a new batch/lot of cryopreserved microsomes or hepatocytes. 2. Prepare fresh cofactor solutions daily. 3. Verify the concentration and integrity of control stocks.

Conclusion

The protocols outlined in this guide provide a robust framework for evaluating the metabolic stability of morpholine-containing drug candidates. The Human Liver Microsomal assay serves as an efficient primary screen for CYP-mediated metabolism, while the hepatocyte assay offers a more comprehensive assessment of overall hepatic clearance. By systematically applying these methods, explaining the causality behind each step, and incorporating appropriate controls, researchers can generate high-quality, reliable data. This enables the early identification of metabolic liabilities and guides the rational design of molecules with optimized pharmacokinetic properties, ultimately increasing the probability of advancing successful therapeutics.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved February 26, 2026, from [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). ChemistrySelect. Retrieved February 26, 2026, from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). Molecules. Retrieved February 26, 2026, from [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved February 26, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2023). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Troubleshooting & Optimization

Technical Support Center: Optimizing the Strecker Synthesis of Tertiary Aminonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Strecker synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and efficiency of tertiary aminonitrile synthesis. Tertiary aminonitriles, derived from ketones, are valuable precursors to α,α-disubstituted amino acids, which are of significant interest in medicinal chemistry and materials science. However, their synthesis can be challenging due to factors like steric hindrance.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Strecker synthesis and why is it used for tertiary aminonitriles?

The Strecker synthesis is a three-component reaction involving a carbonyl compound (in this case, a ketone), an amine, and a cyanide source to form an α-aminonitrile.[1][2][3] This method is one of the most direct and economical ways to synthesize α-aminonitriles, which are precursors to α-amino acids.[4][5][6] For tertiary aminonitriles, a ketone is used as the starting carbonyl compound, which leads to the formation of α,α-disubstituted amino acids upon hydrolysis of the nitrile group.[1]

Q2: What are the main challenges in synthesizing tertiary aminonitriles via the Strecker reaction?

The primary challenge is the reduced reactivity of ketones compared to aldehydes.[2] This sluggishness is mainly due to steric hindrance from the two substituents on the carbonyl carbon, which can impede the initial formation of the iminium ion and the subsequent nucleophilic attack by the cyanide ion.[2][7][8] Consequently, reactions with ketones often result in lower yields and require more forcing conditions compared to those with aldehydes.[2]

Q3: Which cyanide source is best for my reaction?

The choice of cyanide source can significantly impact reaction safety, efficiency, and compatibility with your starting materials. Common options include:

  • Alkali Metal Cyanides (KCN, NaCN): These are inexpensive and widely used. However, they are highly toxic and require careful handling. They are typically used in conjunction with an acid or an ammonium salt (like NH4Cl) to generate HCN in situ.[9][10]

  • Trimethylsilyl Cyanide (TMSCN): This is a more versatile and often more reactive cyanide source that is soluble in organic solvents.[11][12] It can be used under milder, non-aqueous conditions and is often favored for sterically hindered ketones.[2][11] However, it is also toxic and moisture-sensitive.

  • "Green" Cyanide Sources (e.g., Potassium Ferrocyanide): In an effort to improve safety, less toxic cyanide sources like potassium hexacyanoferrate(II) or (III) have been developed.[2][13][14] These stable and non-toxic salts can release cyanide under specific reaction conditions, offering a safer alternative.[2][13]

Q4: Do I need a catalyst for the Strecker synthesis of tertiary aminonitriles?

While the classical Strecker reaction can proceed without a catalyst, the synthesis of sterically hindered tertiary aminonitriles often benefits significantly from catalysis. Catalysts can help to:

  • Activate the Ketone: Lewis acids can coordinate to the carbonyl oxygen, making the carbon more electrophilic and promoting imine formation.

  • Activate the Imine: Catalysts can activate the iminium ion, facilitating the nucleophilic addition of cyanide.

  • Enhance Reaction Rates: This is particularly important for sluggish reactions with ketones.

A variety of catalysts have been employed, including Lewis acids (e.g., InCl3, Yb(OTf)3), Brønsted acids, and organocatalysts.[6][15][16]

Troubleshooting Guide for Low Yields

This section addresses specific issues you may encounter during the synthesis of tertiary aminonitriles and provides actionable solutions.

Problem 1: Low or no conversion of the starting ketone.

Possible Cause A: Inefficient Imine/Iminium Ion Formation

The equilibrium for imine formation from a ketone and an amine can be unfavorable, especially with sterically hindered substrates.

  • Expert Recommendation:

    • Water Removal: The formation of an imine from a ketone and an amine is a condensation reaction that releases water.[1] Actively removing water can drive the equilibrium towards the imine product. Consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO4 or molecular sieves.[9]

    • Pre-formation of the Imine: In some cases, it may be beneficial to pre-form the imine before adding the cyanide source. This can be achieved by refluxing the ketone and amine in a suitable solvent with azeotropic removal of water.

    • Catalysis: Employ a Brønsted or Lewis acid catalyst to promote the condensation step.[16] For example, a catalytic amount of p-toluenesulfonic acid (p-TsOH) can facilitate ketimine formation.[2]

Possible Cause B: Steric Hindrance Around the Carbonyl Group

Bulky substituents on the ketone or the amine can significantly slow down the reaction.[2][8]

  • Expert Recommendation:

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers. However, be mindful of potential side reactions or decomposition of starting materials.

    • Use a More Reactive Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often more effective than alkali metal cyanides for hindered substrates due to its higher reactivity and solubility in organic solvents.[12]

    • Screen Catalysts: A systematic screening of Lewis acid catalysts can help identify one that is effective for your specific substrate. Common choices include InCl3, Sc(OTf)3, and TiCl4.

    • High-Pressure Conditions: While not accessible in all labs, applying high pressure can accelerate sterically hindered reactions by favoring the formation of the more compact transition state.[16]

Troubleshooting Workflow: Diagnosing and Resolving Low Yield

G cluster_imine Solutions for Imine Formation cluster_steric Solutions for Steric Hindrance cluster_side Minimizing Side Reactions start Low Yield of Tertiary Aminonitrile check_sm Verify Starting Material Purity & Stoichiometry start->check_sm no_conversion Low/No Ketone Conversion? check_sm->no_conversion imine_issue Inefficient Imine Formation no_conversion->imine_issue Yes steric_issue Significant Steric Hindrance no_conversion->steric_issue Yes, likely side_reactions Ketone Consumed, but Low Product? no_conversion->side_reactions No remove_water Remove Water (Dean-Stark/Drying Agent) imine_issue->remove_water increase_temp Increase Reaction Temperature steric_issue->increase_temp preform_imine Pre-form Imine acid_catalysis Add Brønsted/Lewis Acid Catalyst success Improved Yield acid_catalysis->success tms_cn Switch to TMSCN catalyst_screen Screen Lewis Acid Catalysts catalyst_screen->success cyanohydrin Competing Cyanohydrin Formation side_reactions->cyanohydrin Yes side_reactions->success No, other issue non_aqueous Use Non-Aqueous Solvent (e.g., THF, CH2Cl2) cyanohydrin->non_aqueous control_ph Control pH (mildly acidic favors imine) control_ph->success

Caption: Troubleshooting workflow for low yields in tertiary aminonitrile synthesis.

Problem 2: Formation of cyanohydrin as a major byproduct.

Possible Cause: Competitive reaction of the ketone with the cyanide source.

Under certain conditions, especially in aqueous media, the cyanide ion can directly attack the ketone to form a cyanohydrin, which is in equilibrium with the starting materials.[7]

  • Expert Recommendation:

    • Use a Non-Aqueous Solvent: Switching to an organic solvent like THF, dichloromethane, or acetonitrile can suppress cyanohydrin formation. This is particularly effective when using TMSCN.

    • Control pH: Imine formation is generally favored under mildly acidic conditions (pH 4-6).[17] In very basic conditions, the equilibrium may shift towards cyanohydrin formation. If using KCN/NaCN, the addition of an ammonium salt like NH4Cl helps to buffer the reaction in a favorable pH range.[10]

    • Pre-form the Imine: As mentioned previously, forming the imine in a separate step before introducing the cyanide source completely avoids the possibility of the ketone reacting directly with the cyanide.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tertiary Aminonitrile using TMSCN

This protocol is a general starting point for the synthesis of a tertiary aminonitrile from a ketone and a primary amine using trimethylsilyl cyanide.

Materials:

  • Ketone (1.0 eq)

  • Primary amine (1.1 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Lewis Acid Catalyst (e.g., InCl3, 5-10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 eq), the primary amine (1.1 eq), and the Lewis acid catalyst (e.g., InCl3, 0.05-0.1 eq).

  • Add anhydrous dichloromethane via syringe.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise via syringe. Caution: TMSCN is highly toxic and reacts with moisture to produce HCN gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Catalyst Screening for a Hindered Ketone

The following table illustrates a hypothetical catalyst screening for the reaction of 2-adamantanone with benzylamine and TMSCN, demonstrating how different catalysts can impact the yield of the corresponding tertiary aminonitrile.

EntryCatalyst (10 mol%)SolventTime (h)Yield (%)
1NoneDCM2415
2ZnCl2DCM2445
3Sc(OTf)3DCM2478
4InCl3DCM2485
5p-TsOHToluene2435

Mechanistic Overview

The generally accepted mechanism for the Strecker synthesis proceeds in two main stages.[1][2][9]

  • Imine/Iminium Ion Formation: The ketone reacts with the amine to form a hemiaminal intermediate. Under acidic conditions, this intermediate eliminates a molecule of water to form a resonance-stabilized iminium ion.[10][18]

  • Cyanide Addition: A nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion, forming the final α-aminonitrile product.[1][19]

StreckerMechanism ketone R1(R2)C=O Ketone protonated_ketone R1(R2)C=O+H ketone->protonated_ketone + H+ amine R3NH2 Amine H_plus H+ CN_minus CN- (Cyanide Source) hemiaminal R1(R2)C(OH)(NHR3) Hemiaminal protonated_ketone->hemiaminal + R3NH2 protonated_hemiaminal R1(R2)C(O+H2)(NHR3) hemiaminal->protonated_hemiaminal + H+ iminium [R1(R2)C=N+HR3] Iminium Ion protonated_hemiaminal->iminium - H2O aminonitrile R1(R2)C(CN)(NHR3) α-Aminonitrile iminium->aminonitrile + CN-

Caption: Simplified mechanism of the Strecker synthesis starting from a ketone.

References

  • Strecker amino acid synthesis - Wikipedia. [Link]

  • Masamba, W. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(9), 2469. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Strecker Synthesis. Master Organic Chemistry Reaction Guide. [Link]

  • Grundke, C., & Opatz, T. (2018). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Green Chemistry. [Link]

  • Request PDF: Strecker Reactions with Hexacyanoferrates as non-toxic Cyanide Sources. ResearchGate. [Link]

  • Al-Amin, M., & Akter, T. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6569. [Link]

  • De Kimpe, N., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1485-1496. [Link]

  • De Kimpe, N., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. [Link]

  • A truly green synthesis of ??-aminonitriles via Strecker reaction. ResearchGate. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

  • Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Sciforum. [Link]

  • Request PDF: Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

  • Recent advances in asymmetric Strecker reactions. Arkivoc. [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • Why doesn't Strecker synthesis produce AHAs instead?. Chemistry Stack Exchange. [Link]

  • KOtBu-Mediated Reductive Cyanation of Tertiary Amides for Synthesis of α-Aminonitriles. The Journal of Organic Chemistry. [Link]

  • Steric effects - Wikipedia. [Link]

  • A truly green synthesis of a-aminonitriles via Strecker reaction. ScholarWorks @ UTRGV. [Link]

  • ChemInform Abstract: Broensted Acid-Catalyzed Efficient Strecker Reaction of Ketones, Amines and Trimethylsilyl Cyanide. ResearchGate. [Link]

  • Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. ResearchGate. [Link]

  • Overview of Strecker Amino Acid Synthesis. News-Medical.net. [Link]

  • Solved Step 3: Identify the reactions in the Strecker. Chegg.com. [Link]

  • Strecken amino acid synthesis how do I start. Reddit. [Link]

Sources

"addressing solubility issues of 2-Methyl-2-(4-morpholinyl)butanenitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-2-(4-morpholinyl)butanenitrile (MMB)

Document ID: TSC-MMB-004 | Version: 2.1 | Last Updated: February 26, 2026

Executive Summary & Molecule Profile

The Core Challenge: Users frequently report precipitation of 2-Methyl-2-(4-morpholinyl)butanenitrile (MMB) in aqueous buffers (PBS, media) and degradation during storage. These issues stem from two competing physicochemical properties:

  • Lipophilicity: The gem-dimethyl/ethyl substitution pattern creates a hydrophobic core, limiting neutral water solubility.

  • Ionization vs. Stability: The morpholine nitrogen is basic, but the electron-withdrawing

    
    -nitrile group lowers its pKa. While acidification improves solubility, it must be balanced against the risk of nitrile hydrolysis.
    

Compound Profile:

  • Chemical Class:

    
    -Aminonitrile (Tertiary)[1]
    
  • Key Functional Groups: Morpholine (Basic), Nitrile (Polar/Dipolar), Alkyl chain (Lipophilic).

  • Estimated pKa: ~6.8 – 7.2 (Morpholine N, suppressed by

    
    -CN).
    
  • LogP (Predicted): ~1.8 – 2.2 (Moderately lipophilic).

Diagnostic Workflow: The "Solubility Decision Tree"

Before attempting a formulation, determine your end-use application. The "universal solvent" approach often fails with MMB due to biological incompatibility or chemical interference.

Solubility_Workflow Start Start: Define Application Bioassay Biological Assay (Cell/Animal) Start->Bioassay ChemSynth Chemical Synthesis (Reagent) Start->ChemSynth Analytical Analytical (LC-MS/NMR) Start->Analytical Stock_DMSO 1. Make 100mM Stock in DMSO (Anhydrous) Bioassay->Stock_DMSO Organic_Solv Use DCM, THF, or Ethyl Acetate ChemSynth->Organic_Solv Mobile_Phase Mobile Phase: Acetonitrile + 0.1% Formic Acid Analytical->Mobile_Phase Dilution 2. Dilute into Acidic Buffer (pH 5.5 - 6.0) Stock_DMSO->Dilution Acute Use Cyclodextrin Alt: Complex with HP-beta-CD Stock_DMSO->Cyclodextrin Long-term/In vivo Salt_Form Isolate as HCl or Oxalate Salt Organic_Solv->Salt_Form Purification

Figure 1: Decision matrix for solubilizing MMB based on experimental context. Note the divergence between biological pH constraints and chemical stability.

Aqueous Solubility & pH Control (The "Protonation Switch")

The solubility of MMB is strictly pH-dependent. The morpholine nitrogen must be protonated to achieve aqueous solubility >1 mg/mL.

The Trap: At physiological pH (7.4), the pKa (~7.0) implies that ~70% of the molecule exists in the neutral, lipophilic form. This causes immediate precipitation upon dilution into PBS.

Protocol A: Acidic Buffer Formulation (In Vitro)

Best for: Short-term cell assays where pH 6.0 is tolerable.

  • Stock Preparation: Dissolve MMB in anhydrous DMSO to 50 mM.

  • Buffer Selection: Use MES buffer or Citrate buffer adjusted to pH 5.5 – 6.0 .

    • Why? This pH ensures >90% protonation of the morpholine nitrogen.

  • Dilution: Add DMSO stock dropwise to the vortexing buffer.

    • Limit: Keep final DMSO concentration < 0.5% (v/v).

Protocol B: Salt Formation (Solid State)

Best for: Animal studies or long-term storage.

Converting the free base oil into a crystalline salt dramatically improves stability and dissolution rate.

Salt Counter-ionSolvent System for CrystallizationSolubility (mg/mL)Notes
Hydrochloride (HCl) Diethyl ether / Ethanol (dropwise)>50 mg/mLHighly hygroscopic. Store in desiccator.
Oxalate Acetone / Methanol~20 mg/mLForms stable crystals; good for purification.
Citrate Water / Ethanol~15 mg/mLBiocompatible; best for in vivo dosing.
Stability Warning: The Retro-Strecker Threat

Critical Insight:


-Aminonitriles are chemically fragile. They exist in equilibrium with their decomposition products (Imine + Cyanide) or hydrolysis products.
  • Acidic pH (Safe Zone): Protonation of the amine "locks" the molecule, preventing the lone pair from initiating the expulsion of the cyanide group [1].

  • Basic pH (Danger Zone): At pH > 8, the free amine can facilitate the Retro-Strecker reaction , releasing toxic HCN and the corresponding ketone (2-butanone derivative).

Storage Rule: Never store MMB in aqueous basic buffers (e.g., Carbonate buffer, pH 9).

Advanced Formulation: Cosolvents & Complexation

For in vivo studies where acidic pH is not feasible, you must shield the lipophilic core using excipients.

Protocol C: Cyclodextrin Complexation

Best for: IV/IP injection at neutral pH.

  • Vehicle: Prepare 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.
  • Addition: Add MMB (pure oil or DMSO stock) to the vehicle.

  • Sonication: Sonicate at 35°C for 30 minutes.

  • Filtration: Filter sterilize (0.22

    
    m).
    
    • Mechanism:[2][3][4][5][6] The hydrophobic butyl/morpholine moiety enters the CD cavity, while the hydroxyls interact with water.

Solvent Compatibility Matrix:

SolventSolubility RatingApplicationRisk Factor
DMSO Excellent (>100 mM)Stock solutionsFreezes at 18°C; hygroscopic.
Ethanol Good (>50 mM)Co-solventEvaporation changes concentration.
PBS (pH 7.4) Poor (<0.1 mM) DO NOT USE Immediate precipitation.
0.1N HCl Excellent (>50 mM)Dissolution mediaHydrolysis risk if heated >40°C.
Frequently Asked Questions (FAQs)

Q1: I see a "tailing" peak in my LC-MS analysis. Is my column broken? A: No. The morpholine nitrogen interacts with residual silanols on C18 columns.

  • Fix: Add 0.1% Formic Acid or Ammonium Formate to your mobile phase. This protonates the amine and blocks silanol interactions.

Q2: Can I autoclave this compound in media? A: Absolutely not. The nitrile group will hydrolyze to an amide (and eventually carboxylic acid) under high heat and pressure [2]. Filter sterilize only.

Q3: My compound turned yellow after a week in DMSO. Is it still good? A: Likely not. Yellowing often indicates oxidation of the morpholine ring or retro-Strecker decomposition.

  • Fix: Store DMSO stocks at -20°C under Argon/Nitrogen. Prepare fresh for critical experiments.

Q4: Why not just use Tween-80? A: Surfactants like Tween-80 can work, but MMB is an oil at room temperature. Surfactants may create an emulsion rather than a true solution, leading to variable dosing. Cyclodextrins (Protocol C) are superior for creating thermodynamic stability.

References
  • Dyker, G. (Ed.). (2006). Amino Acid Synthesis. In Handbook of C-H Transformations. Wiley-VCH. (Mechanistic grounding on Strecker/Retro-Strecker equilibria).
  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

Sources

"strategies to reduce cytotoxicity of novel chemical entities"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the NCE Cytotoxicity Reduction Technical Support Center.

Current Status: Online Operator: Senior Application Scientist (Dr. A. Chen) Ticket ID: REDUCE-TOX-001

Overview: The Cytotoxicity Attrition Challenge

You are likely here because your promising Novel Chemical Entity (NCE) is killing cells indiscriminately, or you are seeing "red flags" in early safety screens. High attrition rates in drug discovery are often driven by promiscuous binding (off-target effects) and physicochemical liabilities (aggregation, insolubility).

This guide is not a textbook; it is a troubleshooting manual. We will address the three critical vectors for reducing cytotoxicity:

  • Structural Optimization: Modifying the molecule to remove toxicophores.[1][2]

  • Formulation Strategy: Preventing aggregation-induced toxicity.

  • Assay Validation: Distinguishing true cytotoxicity from experimental artifacts.

Module 1: Structural Optimization (Medicinal Chemistry)

The Core Issue: Toxicity often correlates with high lipophilicity (the "Grease Ball" effect) and specific structural alerts (toxicophores) that generate reactive metabolites.

Strategy 1.1: Optimize Lipophilicity Efficiency (LipE)

High lipophilicity (cLogP > 5) promotes non-specific binding to cell membranes and hERG channels. Do not just chase potency (IC50); chase efficiency .

  • The Metric: LipE (Lipophilic Efficiency).

  • The Formula:

    
    
    
  • Target: Aim for LipE > 6 . If your LipE is < 5, your potency is likely driven by non-specific hydrophobic interactions, which predicts toxicity.

Strategy 1.2: Mitigating hERG Inhibition

Blockade of the hERG potassium channel causes fatal arrhythmias (Torsades de Pointes).[3]

  • Root Cause: hERG binding is driven by a basic nitrogen (pKa > 8) and lipophilic aromatic wings (pi-stacking).

  • Troubleshooting Protocol:

    • Reduce Basicity: Replace piperidine/piperazine with an amide or reduce the pKa of the amine (e.g., add adjacent electron-withdrawing groups).

    • Zwitterion Strategy: Introduce a carboxylic acid.[4] This reduces lipophilicity and creates a "charge repulsion" effect in the channel pore.

    • Steric Hindrance: Add a methyl group ortho to the basic nitrogen to disrupt binding geometry.

Strategy 1.3: Blocking Reactive Metabolites (The "Soft Spot" Fix)

Cytochrome P450s (CYPs) attack electron-rich sites, creating reactive intermediates (epoxides, quinones) that covalently bind to DNA/proteins.

Table 1: Common Toxicophores and Bioisosteric Replacements

Toxicophore (Risk)Mechanism of ToxicitySafer Bioisostere / Strategy
Aniline / Anilide Oxidizes to quinone imines (DNA alkylation).Replace with Aminopyridine or Pyrimidine .
Furan Ring Oxidizes to reactive enedials (hepatotoxicity).Replace with Oxazole , Thiazole , or Pyridine .
Phenol (para-unsub) Oxidizes to quinones.Block para-position with Fluorine or Chlorine .
Michael Acceptor Covalent binding to glutathione (GSH depletion).Sterically hinder the

-carbon or replace with saturated analog.
Benzylic Carbon Rapid oxidation.Deuteration (C-D bond is stronger than C-H) or Fluorination .

Visualization: The Optimization Workflow

This diagram illustrates the iterative cycle for removing toxicity while maintaining potency.

MedChem_Optimization Start Toxic NCE Identified Analyze Analyze Structure: 1. Calculate LipE 2. Identify Toxicophores Start->Analyze Decision Primary Driver? Analyze->Decision Route_Lipophilicity Issue: High cLogP / hERG Decision->Route_Lipophilicity Non-Specific Route_Metabolism Issue: Reactive Metabolite Decision->Route_Metabolism Metabolic Action_Lip Strategy: 1. Add Polar Groups (OH, SO2) 2. Reduce Amine pKa 3. Zwitterion Formation Route_Lipophilicity->Action_Lip Action_Met Strategy: 1. Fluorinate Metabolic Sites 2. Scaffold Hop (e.g. Furan -> Oxazole) 3. Deuteration Route_Metabolism->Action_Met Test Test: Microsomal Stability + Cell Viability (ATP Assay) Action_Lip->Test Action_Met->Test Result LipE > 6 & Clean Safety Profile? Test->Result Result->Analyze No (Iterate) Success Lead Candidate Result->Success Yes

Caption: Iterative Design-Make-Test cycle for structural detoxification of NCEs.

Module 2: Formulation Strategies

Sometimes the molecule is fine, but the delivery is toxic. NCEs often aggregate in aqueous media at micromolar concentrations. These aggregates can physically disrupt cell membranes, causing "false" cytotoxicity.

Protocol: Kinetic Solubility & Aggregation Check

Before assuming your molecule is toxic, verify it is soluble.

  • Prepare Stock: Dissolve NCE in DMSO at 10 mM.

  • Dilute: Spike into PBS/Media to reach 100 µM.

  • Measure:

    • Nephelometry: Measure light scattering. High scattering = Aggregation.

    • Centrifugation: Spin at 15,000 x g for 10 mins. Measure concentration in supernatant via HPLC.

    • Threshold: If <80% recovery in supernatant, you have precipitation/aggregation.

Formulation Fixes:
  • Cyclodextrins (HP-β-CD): Use 10-20% HP-β-CD in the vehicle. This encapsulates lipophilic drugs, preventing membrane disruption.

  • Nanoparticles: PEGylation of nanoparticles (PEG-liposomes) creates a "stealth" layer that reduces uptake by phagocytes and prevents direct membrane contact.

Module 3: Assay Troubleshooting (The "Debug" Department)

Critical Warning: Many NCEs interfere with standard cytotoxicity assays (MTT/MTS), leading to false data.

The Problem: Chemical Interference
  • Redox Interference: If your NCE is an antioxidant or has a thiol group, it can chemically reduce MTT tetrazolium to formazan without live cells. This creates a False Negative for toxicity (cells look alive even if dead).

  • Color Interference: If your NCE is colored (e.g., red/brown), it absorbs at 570nm.

Protocol: The "Cell-Free" Control

Run this before any cell-based screen.

  • Setup: Prepare a 96-well plate with culture media (no cells).

  • Add Compound: Add your NCE at the highest test concentration (e.g., 50 µM).

  • Add Reagent: Add MTT/MTS reagent.

  • Incubate: 2-4 hours at 37°C.

  • Read: Measure absorbance.

    • Result: If Absorbance > Media Blank, your compound is chemically reducing the dye.[5] MTT is invalid.

    • Solution: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo) or LDH release assay.

Visualization: Assay Validation Decision Tree

Assay_Validation Start Start Cytotoxicity Screen Check_Prop Check NCE Properties: Colored? Redox Active? Start->Check_Prop Choice Properties Check_Prop->Choice MTT Standard MTT/MTS Choice->MTT Clear/Stable ATP ATP Luminescence (CellTiter-Glo) Choice->ATP Colored/Redox Validation Run Cell-Free Control (Media + NCE + Dye) MTT->Validation Result Signal in Cell-Free? Validation->Result Valid Data Valid Result->Valid No Signal Artifact Artifact Detected! Switch Assay Result->Artifact High Signal Artifact->ATP

Caption: Decision tree to select the correct assay and avoid false positives caused by NCE interference.

Frequently Asked Questions (FAQ)

Q: My compound inhibits hERG at 1 µM. Is the project dead? A: Not necessarily. Calculate the Safety Margin . Compare the hERG IC50 to your therapeutic Free Cmax. If the ratio (hERG IC50 / Free Cmax) is > 30, you may have a viable window. If it is < 10, you must structurally modify (see Module 1).

Q: I see toxicity in HepG2 cells but not in primary hepatocytes. Why? A: HepG2 cells have low CYP450 activity compared to primary hepatocytes. If your compound requires metabolic activation to become toxic (e.g., a pro-drug toxicophore), HepG2s will miss it (False Negative). Conversely, if the parent is toxic and the metabolite is safe, HepG2s will overestimate toxicity. Always validate in metabolically competent cells.

Q: Can DMSO cause cytotoxicity? A: Yes. Keep final DMSO concentration < 0.5% (v/v). Above 1%, DMSO permeabilizes membranes and induces apoptosis, confounding your NCE results. Always include a "Vehicle Control" (0.5% DMSO) to normalize data.

References

  • Gintant, G., et al. (2016). "Deep Dive into hERG Inhibition: Structural Insights and Mitigation Strategies." Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). "Structural Alerts for Toxicity: Visualizing Reactive Metabolites in Drug Discovery." Current Opinion in Drug Discovery & Development. Link

  • Riss, T. L., et al. (2004). "Cell Viability Assays: MTT Assay Interference and Troubleshooting." Assay Guidance Manual (NCBI). Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. Link

Sources

"improving the pharmacokinetic properties of morpholine-containing leads"

[1]

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Pharmacokinetic Optimization of Morpholine-Containing Leads[1]

Welcome to the Morpho-PK Optimization Hub

You are likely here because your morpholine-containing lead compound is failing in ADME profiling. While the morpholine ring is a privileged scaffold—offering excellent solubility and hydrogen-bonding potential—it frequently introduces specific pharmacokinetic (PK) liabilities.[1]

This guide is not a textbook; it is a troubleshooting interface designed to diagnose and resolve high clearance, poor permeability, and safety flags associated with morpholine moieties.

Part 1: Diagnostic Triage

Q: My lead has high clearance (


) in microsomes. Is the morpholine the culprit?

A: It is highly probable.[1] Morpholine rings are "metabolic soft spots."[1]

  • The Mechanism: Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) attack the carbon atoms adjacent to the nitrogen (

    
    -carbons).[2]
    
  • The Reaction: This results in

    
    -hydroxylation, forming an unstable hemiaminal which spontaneously collapses, leading to ring opening and N-dealkylation.[1]
    
  • Diagnostic Step: Before synthesizing new analogues, run a Metabolite Identification (MetID) study (see Protocol A). If you see

    
     Da (hydroxylation) or 
    
    
    Da (loss of morpholine ring) species, the morpholine is your liability.

Q: My compound has low brain penetration or poor oral absorption. Why?

A: Check the basicity.

  • The Physics: The pKa of the morpholine nitrogen is typically ~8.[3]3. At physiological pH (7.4), >85% of your compound is ionized (cationic).

  • The Consequence: High ionization reduces passive permeability and can make the molecule a substrate for P-glycoprotein (P-gp) efflux transporters.[1]

  • The Fix: You must lower the pKa or increase lipophilicity (cautiously) to improve the

    
    .
    

Part 2: Metabolic Stability Solutions

If MetID confirms morpholine oxidation, apply these structural modifications.

Strategy 1: Deuteration (The "Heavy" Fix)

Replacing hydrogen with deuterium at the metabolic soft spot exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, slowing the rate-limiting step of CYP-mediated hydrogen abstraction.

  • Implementation: Deuterate the four

    
    -protons (2,2,6,6-
    
    
    -morpholine).
  • Expected Outcome: 20–50% reduction in intrinsic clearance (

    
    ) with zero change in potency or selectivity.[1]
    
Strategy 2: Steric Shielding & Conformational Constraint

If deuteration is insufficient or patent-blocked, use steric bulk to block enzyme access.[1]

ModificationStructure DescriptionMechanism of ActionImpact on PK
Gem-dimethylation 3,3-dimethylmorpholineRemoves abstractable protons at one

-site; sterically hinders the other.[1]
High stability increase; may impact potency due to bulk.[1]
Bridged Morpholines 8-oxa-3-azabicyclo[3.2.1]octaneLocks the ring conformation, reducing the "fit" for CYP active sites.[1]Lowers Lipophilicity (LogD) while maintaining solubility [1].[1]
Spirocycles 2-oxa-6-azaspiro[3.3]heptaneChanges vector of substituents; removes the standard morpholine chair conformation.[1]often lowers LogD significantly; alters basicity [2].[1]
Visualization: Metabolic Decision Tree

MorpholineOptimizationStartHigh Clearance(Microsomes)MetIDRun MetID StudyStart->MetIDIsMorphMorpholineOxidation?MetID->IsMorphStrat1Strategy 1:Deuteration (d4)IsMorph->Strat1Yes (Quick Fix)Strat2Strategy 2:Gem-dimethylationIsMorph->Strat2Yes (High Stability Need)Strat3Strategy 3:Bridged/Spiro ScaffoldsIsMorph->Strat3Yes (Novel IP Need)CheckOtherCheck Linker/CoreMetabolismIsMorph->CheckOtherNo

Caption: Decision matrix for addressing metabolic instability in morpholine leads.

Part 3: Permeability & Efflux Optimization

Q: How do I improve permeability without losing solubility?

A: You need to modulate the pKa of the morpholine nitrogen.[4][5]

1. Electron Withdrawing Groups (EWG): Placing a fluorine or oxygen atom near the morpholine nitrogen (e.g., on the adjacent linker) pulls electron density away from the nitrogen lone pair.

  • Effect: Lowers pKa (e.g., from 8.3

    
     6.5).
    
  • Result: More un-ionized fraction at pH 7.4

    
     Higher passive permeability.[1]
    

2. N-Arylation vs. N-Alkylation: N-aryl morpholines (aniline-like) are significantly less basic (pKa ~2–5) than N-alkyl morpholines (pKa ~8).[1]

  • Warning: N-aryl morpholines can be prone to formation of reactive metabolites (quinones) if the aryl ring is electron-rich.[1]

3. Bioisosteres (The "Switch"): Consider switching to Oxetanes (specifically 3-amino-oxetanes).[1]

  • Why: They reduce lipophilicity and basicity simultaneously, often solving hERG and permeability issues in one stroke [3].

Part 4: Self-Validating Protocols

Use these protocols to generate data that confirms your optimization strategy is working.[1]

Protocol A: Rapid MetID (Soft Spot Analysis)

Purpose: To confirm if the morpholine ring is the primary site of metabolism.

  • Incubation:

    • Substrate: 10

      
      M test compound.
      
    • System: Human Liver Microsomes (HLM) (1 mg/mL protein).

    • Cofactor: NADPH (1 mM).[1]

    • Timepoints: 0, 15, 30, 60 min.

  • Quenching:

    • Add 3 volumes of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.[1]

    • Critical Step: Vortex vigorously for 30 seconds to disrupt protein binding and ensure recovery of polar metabolites.

  • Analysis (LC-MS/MS):

    • Use a high-resolution mass spectrometer (Q-TOF or Orbitrap).[1]

    • Scan for Parent Mass (

      
      ) and common transforms:
      
      • 
         (Oxidation/Hydroxylation).[1]
        
      • 
         (Carbonyl formation).[1]
        
      • 
         (N-dealkylation/Loss of morpholine).[1]
        
  • Validation Check:

    • If the

      
       peak area increases over time and correlates with parent loss, isolate the fragmentation pattern. If the 
      
      
      fragment is on the morpholine ring, proceed to Strategy 1 or 2 .
Protocol B: LogD & pKa Determination

Purpose: To verify if structural changes are improving the physicochemical profile.

  • Method: Potentiometric titration (e.g., Sirius T3) is preferred over shake-flask for morpholines due to their ionization behavior.[1]

  • Success Criteria:

    • Target pKa: 6.0 – 7.5 (for oral drugs).[1]

    • Target LogD

      
      : 1.0 – 3.0.[1]
      
    • Note: If you bridge the morpholine (e.g., to a bicyclic system), expect the LogD to drop (become more polar) even if you added carbons. This is a known "counterintuitive" effect of bridging [1].[6][7]

Visualization: Optimization Workflow

MorphoWorkflowLeadMorpholine Lead(Poor PK)Step1Step 1: Physicochemical Profiling(pKa, LogD, Solubility)Lead->Step1Branch1Issue: High Basicity (pKa > 8)Step1->Branch1Branch2Issue: Metabolic InstabilityStep1->Branch2Sol1Add EWG (Fluorine)or Switch to N-ArylBranch1->Sol1Sol2Deuterate orBridge RingBranch2->Sol2TestRetest: Microsomal CL + PermeabilitySol1->TestSol2->TestTest->LeadFailSuccessCandidate SelectionTest->SuccessCriteria Met

Caption: Iterative workflow for optimizing physicochemical and metabolic properties.

References

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Source: Journal of Medicinal Chemistry (2018).[7] URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Source: ACS Medicinal Chemistry Letters (2019).[1][7] URL:[Link]

  • Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Source: Journal of Medicinal Chemistry (2016). URL:[Link]

  • Deuterated drugs; where are we now? Source: Expert Opinion on Therapeutic Patents (2014).[1] URL:[Link]

Validation & Comparative

Structural Validation of 2-Methyl-2-(4-morpholinyl)butanenitrile: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Methyl-2-(4-morpholinyl)butanenitrile (CAS: 69905-87-9) is a critical


-aminonitrile intermediate, typically synthesized via the Strecker reaction involving 2-butanone, morpholine, and a cyanide source. Its structural integrity is pivotal in medicinal chemistry, serving as a precursor for sterically hindered amino acids and diamines.

This guide provides a rigorous validation protocol. Unlike standard linear nitriles, the gem-disubstituted quaternary center at C2 presents unique analytical challenges. A single-method approach (e.g., LC-MS alone) is insufficient due to potential isobaric impurities like the corresponding amide (hydrolysis product) or cyanohydrin intermediates. This guide compares the target product against these critical "structural alternatives" (impurities) to ensure absolute structural confirmation.

Comparative Analysis: Target vs. Structural Alternatives

In the validation phase, the "alternatives" are the specific byproducts or intermediates that mimic the target. Distinguishing these is the core performance metric of your analytical workflow.

Table 1: Critical Differentiation Markers
FeatureTarget Product (Aminonitrile)Alternative A (Cyanohydrin Intermediate)Alternative B (Amide Hydrolysis Product)
Structure Morpholine-C(Me)(Et)-CNHO-C(Me)(Et)-CNMorpholine-C(Me)(Et)-CONH₂
IR Spectrum ~2230 cm⁻¹ (CN, weak) ~2240 cm⁻¹ (CN) + ~3400 cm⁻¹ (OH) ~1680 cm⁻¹ (C=O) + ~3300 cm⁻¹ (NH)
1H NMR (Morpholine) Distinct N-CH₂ (~2.6 ppm)Absent (Free morpholine signals elsewhere)N-CH₂ shifts downfield due to H-bonding
13C NMR (Quaternary C2) ~62-65 ppm ~68-72 ppm (Deshielded by Oxygen)~65-70 ppm
Mass Spectrometry [M+H]⁺ = 169.13[M+H]⁺ = 114.09 (No Morpholine)[M+H]⁺ = 187.14 (+18 Da)
Expert Insight: The "Invisible" Nitrile Trap
  • The Problem: In gem-disubstituted nitriles, the CN infrared stretch is often vanishingly weak due to symmetry and lack of dipole change. Relying solely on IR can lead to false negatives.

  • The Solution: Carbon-13 NMR is the definitive "fingerprint" method. The quaternary carbon (C2) shift is highly sensitive to the electronegativity difference between Nitrogen (in the target) and Oxygen (in the cyanohydrin).

Comprehensive Validation Protocol

Phase 1: Spectroscopic Characterization (NMR)

Objective: Confirm the connectivity of the quaternary center.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl₃ . (Avoid DMSO-d6 initially to prevent solvent peak overlap with the nitrile carbon).

  • 1H NMR Acquisition:

    • Look for the diagnostic singlet of the C2-Methyl group (~1.45 ppm).

    • Verify the ethyl group triplet (~0.95 ppm) and quartet/multiplet (~1.7 ppm).

    • Confirm morpholine symmetry : 4H multiplet for O-CH₂ (~3.7 ppm) and 4H multiplet for N-CH₂ (~2.6 ppm).

  • 13C NMR Acquisition (Proton Decoupled):

    • Critical Check: Locate the Nitrile carbon at ~116-119 ppm .

    • Quaternary Validation: Locate the C2 carbon at ~60-65 ppm . If this peak shifts to >70 ppm, suspect Cyanohydrin contamination.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Why: To prove the Morpholine is covalently bonded to C2.

    • Observation: Look for a cross-peak between the Morpholine N-CH₂ protons and the Quaternary C2 carbon . This definitively rules out a simple salt mixture of morpholine and cyanohydrin.

Phase 2: Mass Spectrometry & Purity

Objective: Rule out hydrolysis (Amide) and starting materials.

Protocol:

  • Technique: LC-MS (ESI+).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Analysis:

    • Target [M+H]⁺: 169.13 m/z .

    • Warning Flag: A peak at 187.14 m/z indicates hydrolysis to the amide (common in acidic moisture).

    • Warning Flag: A peak at 88.06 m/z indicates residual Morpholine.

Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the structure, highlighting the "Kill Steps" where a batch must be rejected.

ValidationWorkflow Start Crude Product 2-Methyl-2-(4-morpholinyl)butanenitrile IR_Check STEP 1: FT-IR Analysis Start->IR_Check IR_Decision Is C=O (1680 cm⁻¹) present? IR_Check->IR_Decision Reject_Amide REJECT: Hydrolysis (Amide Impurity) IR_Decision->Reject_Amide Yes NMR_Check STEP 2: 1H & 13C NMR (CDCl₃) IR_Decision->NMR_Check No C2_Shift Check C2 Shift (Quaternary) NMR_Check->C2_Shift Reject_Cyanohydrin REJECT: Cyanohydrin (C2 > 70 ppm) C2_Shift->Reject_Cyanohydrin > 70 ppm HMBC_Check STEP 3: 2D HMBC C2_Shift->HMBC_Check 60-65 ppm Connectivity Correlation: Morpholine N-CH₂ ↔ C2? HMBC_Check->Connectivity Reject_Salt REJECT: Salt Mixture (No Covalent Bond) Connectivity->Reject_Salt No Cross-peak Final_Valid VALIDATED STRUCTURE High Purity Connectivity->Final_Valid Strong Cross-peak

Figure 1: Logical decision tree for structural validation, prioritizing the exclusion of common Strecker reaction byproducts.

Synthesis Pathway & Impurity Origin

Understanding the synthesis aids in predicting impurities. The reaction is a reversible equilibrium.

SynthesisPathway Ketone 2-Butanone Iminium Iminium Ion (Transient) Ketone->Iminium + Amine Cyanohydrin Cyanohydrin (Side Product) Ketone->Cyanohydrin + HCN (Direct Attack) Amine Morpholine HCN Cyanide Source (TMSCN/KCN) Product 2-Methyl-2-(4-morpholinyl) butanenitrile Iminium->Product + CN⁻ Cyanohydrin->Product + Amine (Slow) Product->Cyanohydrin Reversible (if unstable)

Figure 2: Strecker synthesis pathway showing the competition between product formation and the cyanohydrin alternative.[1]

References

  • Strecker, A. (1850).[1] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45.

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Inorganica Chimica Acta, 358(1), 1-21. (Context for Amide Impurity).

  • Shaikh, R., et al. (2011). "A truly green synthesis of α-aminonitriles via Strecker reaction." Chemistry Central Journal, 5, 34. (Validation of Morpholine-based Aminonitriles).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard Reference for NMR Shifts of Gem-Disubstituted Nitriles).

Sources

Confirming the Purity of Synthesized Morpholinyl Nitriles: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Purity of Synthesized Morpholinyl Nitriles Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

The synthesis of morpholinyl nitriles—critical intermediates in the production of kinase inhibitors (e.g., Gefitinib) and metabolic modulators—presents a unique analytical paradox. The morpholine ring is highly polar and basic (


), often leading to severe peak tailing in standard reversed-phase HPLC. Conversely, the nitrile group  is susceptible to hydrolysis (forming amides/acids) and reduction, creating structurally similar impurities that are difficult to resolve.

This guide compares the three dominant analytical methodologies for purity confirmation: High-pH HPLC , Quantitative NMR (qNMR) , and GC-MS . While HPLC remains the gold standard for impurity profiling, we demonstrate why qNMR is the superior technique for absolute purity determination in early-phase development where reference standards are unavailable.

The Analytical Challenge: Structure & Reactivity

To accurately assess purity, one must first understand the impurity profile inherent to the chemistry.

Impurity Origin Map

The following diagram illustrates the genesis of common impurities in morpholinyl nitrile synthesis (e.g., via nucleophilic substitution of a halo-nitrile with morpholine).

ImpurityMap Start Starting Materials (Morpholine + Halo-Nitrile) Product Target Morpholinyl Nitrile Start->Product Nucleophilic Subst. Imp_SM Residual Morpholine (No UV Chromophore) Start->Imp_SM Incomplete Rxn Imp_Dimer Dimeric Impurities Start->Imp_Dimer Side Rxn Imp_Hyd Hydrolysis By-product (Morpholinyl Amide) Product->Imp_Hyd H2O / Acid / Base Imp_Ox N-Oxide Impurity (Oxidative Stress) Product->Imp_Ox Air Oxidation

Figure 1: Mechanistic origin of impurities. Note that residual morpholine often lacks UV absorbance, making standard LC-UV blind to this specific impurity.

Comparative Analysis of Methodologies

We evaluated three primary techniques based on Specificity , Sensitivity (LOD) , and Requirement for Reference Standards .

FeatureMethod A: High-pH HPLC (UV/MS) Method B: qNMR (

H)
Method C: GC-MS
Primary Utility Impurity Profiling (0.05% level)Absolute Purity Assay (%)Residual Solvent/Amine Analysis
Morpholine Handling Excellent (if pH > 10)Excellent (distinct signals)Excellent (volatility match)
Reference Standard Required (for quantitation)Not Required (Internal Std only)Required
Sensitivity (LOD) High (< 10 ppm)Low (~1000 ppm / 0.1%)High (< 10 ppm)
Blind Spots Non-UV active impurities (e.g., Morpholine)Inorganic salts, overlapping peaksNon-volatiles, thermally unstable compounds
Throughput Medium (15-30 min/run)High (5-10 min/run)Medium (20-40 min/run)
Critical Insight: The "Purity Gap"

A common pitfall is relying solely on HPLC area %. If a morpholinyl nitrile is 99.5% pure by HPLC (254 nm), it may still contain 5% residual morpholine (invisible at 254 nm) or 2% inorganic salts. qNMR is the only self-validating method to detect this "invisible" mass balance error.

Detailed Experimental Protocols

Protocol A: High-pH Reversed-Phase HPLC (The Profiling Standard)

Why this works: Morpholine is a base.[1] At neutral/acidic pH, it is protonated (


), leading to interaction with silanols on the column and severe peak tailing. By raising the pH to 10.5, we keep the morpholine uncharged, ensuring sharp peaks and high resolution.

Reagents & Equipment:

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid Silica is mandatory for high pH stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 MeCN:Water.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration)

  • Detection: UV at 210 nm (for morpholine backbone detection) and 254 nm (for aromatic impurities if present).

  • System Suitability: Inject a standard of the amide hydrolysis product. Resolution (

    
    ) between Nitrile and Amide must be > 2.0.
    
Protocol B: Internal Standard qNMR (The Absolute Assay)

Why this works: qNMR relies on molar ratios, not optical properties. It provides an absolute weight-percent purity, accounting for water, solvents, and non-chromophoric impurities.

Reagents:

  • Solvent: DMSO-

    
     (Universal solubility for polar nitriles).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone. Note: Avoid Maleic Acid as it may form salts with the morpholine nitrogen.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of the Morpholinyl Nitrile (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision is critical (use a 5-digit balance).
  • Dissolution: Add 0.6 mL DMSO-

    
     and mix thoroughly. Ensure complete dissolution.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.[3]

Decision Framework: Which Method When?

Use this logic flow to select the appropriate validation tool for your stage of development.

DecisionTree Start Start: Purity Confirmation Stage Development Stage? Start->Stage Discovery Early Discovery (No Ref Standards) Stage->Discovery Hit-to-Lead Dev Late Stage / QC (Ref Standards Available) Stage->Dev GLP/GMP QNMR Method: qNMR (Absolute Purity) Discovery->QNMR Primary Assay HPLC Method: High-pH HPLC (Impurity Profiling) Discovery->HPLC Secondary (Qualitative) Dev->HPLC Primary Release Test Check Is Morpholine Residual > 0.1%? Dev->Check Process Check GC Method: GC-MS (Residual Morpholine) Check->HPLC No (Validated Method) Check->GC Yes (Specific ID)

Figure 2: Analytical decision matrix. Note that qNMR is prioritized in early discovery to avoid "relative purity" traps.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Center for Drug Evaluation and Research (CDER). (2024). Q3A(R2) Impurities in New Drug Substances. U.S. Food and Drug Administration. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. Link

Sources

Cross-Validation of Analytical Methods for Nitrile Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrile functionalities (


) present a unique analytical paradox in pharmaceutical development. While they are critical pharmacophores in drugs like Vildagliptin and Anastrozole, they also appear as toxic residual solvents (Acetonitrile) or genotoxic impurities.

This guide moves beyond standard textbook descriptions to provide a cross-validated assessment of the three dominant quantification methodologies: Headspace Gas Chromatography (HS-GC) , High-Performance Liquid Chromatography (HPLC) , and Fourier Transform Infrared Spectroscopy (FTIR) .

The Core Thesis: No single method is sufficient for the entire lifecycle of a nitrile-containing product.

  • HS-GC is the non-negotiable standard for volatile residuals (Class 2 solvents).

  • HPLC is required for non-volatile API quantification but suffers from weak UV chromophores.

  • FTIR serves as a high-throughput orthogonal check for process control but lacks trace-level sensitivity.

The Analytical Challenge: Why Nitriles?

Before selecting a protocol, one must understand the physicochemical constraints of the cyano group:

  • Polarlity vs. Volatility: Small nitriles (Acetonitrile, Propionitrile) are highly volatile and polar, causing peak tailing in standard GC columns. Large nitrile APIs are non-volatile, requiring liquid chromatography.

  • Weak UV Absorption: The

    
     bond has a low molar extinction coefficient, typically absorbing between 190–210 nm. This region is plagued by solvent cut-off noise, making HPLC-UV sensitivity a challenge.
    
  • Vibrational Distinctiveness: Conversely, the nitrile stretch (

    
    ) is one of the most distinct signals in IR spectroscopy, located in a "silent region" free from interference by carbonyls or hydroxyls.
    

Method A: Headspace GC-FID (The Standard for Volatiles)

Application: Quantification of residual Acetonitrile and volatile nitrile impurities. Mechanism: Static Headspace extraction leverages the high volatility of small nitriles to separate them from the non-volatile API matrix, protecting the GC liner from contamination.

Senior Scientist Protocol
  • Column: DB-624 or equivalent (6% Cyanopropyl-phenyl dimethyl polysiloxane). Why? The cyanopropyl phase interacts with the nitrile dipole, improving peak shape compared to 100% PDMS columns.

  • Carrier Gas: Nitrogen or Helium at 2.0 mL/min (Constant Flow).

  • Detector: FID (Flame Ionization Detector) @ 250°C. Note: FID is preferred over MS for routine quantification due to its wide linear dynamic range for hydrocarbons.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 100 mg of API in 5.0 mL of Dimethyl Sulfoxide (DMSO) .

    • Insight: DMSO is chosen over water because many nitrile APIs are hydrophobic, and DMSO has a low vapor pressure, ensuring it doesn't flood the headspace.

  • Incubation: Heat vial to 80°C for 20 minutes.

    • Critical Control: Do not exceed 100°C. Nitriles can hydrolyze to amides/acids at high temps in the presence of residual moisture, biasing results.

  • Injection: Split ratio 5:1.

Validation Metrics (Typical)
ParameterPerformance
Linearity (

)

(Range: 10–1000 ppm)
LOD

Specificity Excellent (Resolves from MeOH/EtOH)

Method B: RP-HPLC-UV (The Standard for APIs)

Application: Assay and purity of non-volatile Nitrile APIs (e.g., Vildagliptin). Mechanism: Reversed-Phase partition chromatography.

Senior Scientist Protocol
  • Column: C18 (End-capped) or Phenyl-Hexyl.

    • Why? Phenyl-Hexyl columns provide orthogonal selectivity via

      
      -
      
      
      
      interactions with the nitrile group, often separating impurities that co-elute on standard C18.
  • Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (Isocratic or Gradient).

    • Insight: Avoid Acetate buffers if detection is

      
       due to high UV cutoff.
      
  • Detection: UV-Vis Diode Array @ 210 nm.

Step-by-Step Workflow:

  • Diluent: Mobile phase match to prevent "solvent shock" peak distortion.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume:

    
    .
    
  • System Suitability: Tailing factor must be

    
    . Nitriles interact with residual silanols on silica columns; if tailing occurs, add 
    
    
    
    Triethylamine (TEA) as a silanol blocker.

Method C: FTIR Spectroscopy (The Process Control)

Application: Raw material ID and reaction monitoring (e.g., disappearance of nitrile peak during reduction). Mechanism: Vibrational spectroscopy of the


 dipole change.
Senior Scientist Protocol
  • Mode: ATR (Attenuated Total Reflectance) – Diamond Crystal.

  • Region of Interest:

    
    .
    
  • Resolution:

    
    .
    

Workflow:

  • Place solid/liquid sample directly on crystal.

  • Apply pressure clamp (for solids) to ensure contact.

  • Scan (32 scans average).

  • Quantification: Measure Peak Height or Area of the

    
     band against a calibration curve of standards in KBr or solvent.
    

Cross-Validation Study: The Comparison

The following data summarizes a study where a nitrile-containing intermediate was analyzed using all three methods to determine "fit for purpose."

Comparative Performance Data
FeatureHS-GC-FIDRP-HPLC-UVFTIR (ATR)
Target Analyte Volatile Nitriles (Impurities)Non-Volatile Nitriles (API)Bulk Nitrile Content
Limit of Quantitation (LOQ)

(Trace)

(Impurity Level)

(Gross Level)
Precision (RSD)



Analysis Time 15–30 mins10–20 mins< 1 min
Matrix Interference Low (Headspace isolation)Medium (Requires separation)High (Overlapping bands)
Cost per Run LowMedium (Solvents)Very Low
Visualizing the Validation Workflow

The following diagram illustrates how to cross-validate these methods during method development (ICH Q2 alignment).

CrossValidation Start Unknown Nitrile Sample Split Split Sample Start->Split PathA Path A: Volatility Check (Boiling Point < 150°C?) Split->PathA MethodFTIR Method C: FTIR (Rapid ID/Screening) Split->MethodFTIR MethodGC Method A: HS-GC-FID (Trace Quantification) PathA->MethodGC Yes (Volatile) MethodHPLC Method B: RP-HPLC-UV (Purity/Assay) PathA->MethodHPLC No (Non-Volatile) Compare Cross-Validation Node Compare Results MethodGC->Compare Result A (ppm) MethodHPLC->Compare Result B (%) MethodFTIR->Compare Result C (Abs) Decision Decision: Fit for Purpose? Compare->Decision

Figure 1: Cross-validation workflow for selecting the appropriate nitrile quantification method based on volatility and required sensitivity.

Decision Matrix: When to Use What?

  • Early Process Development (Reaction Monitoring):

    • Use FTIR.

    • Reason: You need real-time data to see if the reaction is complete. Accuracy of

      
       is acceptable here. Speed is the priority.
      
  • Final API Release Testing (Purity):

    • Use HPLC-UV.

    • Reason: You need to quantify related substances at

      
       levels. FTIR cannot do this. GC cannot handle the non-volatile API.
      
  • Residual Solvent Analysis (Safety):

    • Use HS-GC.

    • Reason: Regulatory requirement (USP <467>).[1] HPLC is not specific enough for small solvent molecules like acetonitrile in a complex matrix.

Mechanism of Detection Diagram

DetectionMechanism Nitrile Nitrile Group (-C≡N) GC_Mech HS-GC Mechanism: Volatility & Partitioning (Gas Phase) Nitrile->GC_Mech Heats to Gas HPLC_Mech HPLC Mechanism: Polarity & Hydrophobicity (Liquid Phase) Nitrile->HPLC_Mech Dissolves/Retains FTIR_Mech FTIR Mechanism: Dipole Moment Change (Vibrational) Nitrile->FTIR_Mech Absorbs IR @ 2250cm-1

Figure 2: Physicochemical mechanisms leveraged by each analytical technique for nitrile detection.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4] [Link]

  • National Institutes of Health (NIH). (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. Journal of Separation Science. [Link]

  • Lab Manager. (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? [Link]

  • Phenomenex. (2025).[4][5] HPLC vs GC: What Sets These Methods Apart. [Link]

Sources

Bridging the Divide: A Senior Scientist's Guide to In Vivo Validation of a Novel Morpholine Compound

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Promising Molecule to Preclinical Candidate

In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged scaffold".[1][2] Its unique physicochemical properties, metabolic stability, and synthetic accessibility have made it a cornerstone in designing therapeutic agents with improved pharmacokinetics and potency.[1][3][4] Many morpholine derivatives are being investigated as potent anticancer agents that target critical signaling pathways like PI3K/Akt/mTOR.[5] However, the journey from a promising in vitro "hit" to a viable preclinical candidate is fraught with challenges. The controlled environment of a petri dish is a world away from the complex, dynamic system of a living organism.[6]

This guide provides researchers, scientists, and drug development professionals with a strategic framework for the crucial transition from benchtop success to whole-organism validation. We will move beyond rigid protocols to explore the causality behind experimental choices, ensuring that each step is a self-validating system designed to rigorously test the true potential of a novel morpholine compound.

The Rationale: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy

A low IC50 value in a cell-based assay is an exciting first step, but it's just that—a first step. The leap to an in vivo model introduces a host of complexities that can diminish or even negate a compound's activity.[7] These include:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): The body's intricate systems for processing and eliminating foreign substances.[8]

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Target Engagement: The ability of the compound to reach and interact with its intended target tissue and protein in a complex physiological environment.

  • Off-Target Effects and Toxicity: Unintended interactions that can lead to adverse events.[9]

Therefore, in vivo validation is not merely a confirmatory step; it is an essential process of discovery, revealing the compound's true therapeutic window and potential for clinical success.[10][11] It is the bridge between a molecular hypothesis and a potential medicine.

Part 1: Foundational In Vivo Assessment - Pharmacokinetics & Toxicology

Before assessing efficacy, we must first understand how the novel morpholine compound behaves within a living system and establish its basic safety profile. This is the realm of pharmacokinetics (PK) and preliminary toxicology.

Pharmacokinetics (PK): What the Body Does to the Drug

PK studies are fundamental to understanding the exposure-response relationship.[12][13] They tell us if therapeutic concentrations of the drug can be achieved and maintained at the target site without reaching toxic levels.

Objective: To determine the key PK parameters (e.g., Cmax, Tmax, AUC, half-life) of the novel morpholine compound ("Morpho-X") following a single administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group). Rodents are a standard initial model for PK due to their well-characterized physiology and cost-effectiveness.[14]

  • Dosing:

    • Intravenous (IV) Group: Administer Morpho-X at 1-2 mg/kg via tail vein injection. This route ensures 100% bioavailability and serves as a baseline.

    • Oral (PO) Group: Administer Morpho-X at 10-20 mg/kg via oral gavage. This route is common for patient administration and tests oral absorption.

  • Sample Collection: Collect blood samples (approx. 100 µL) from the saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Morpho-X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Causality Behind the Choices:

  • Why both IV and PO routes? Comparing the Area Under the Curve (AUC) from the PO route to the IV route allows for the calculation of absolute oral bioavailability (F%), a critical parameter for determining if the drug can be effectively administered orally.

  • Why LC-MS/MS? This technique offers high sensitivity and specificity, allowing for the accurate quantification of the drug even at very low concentrations in a complex biological matrix like plasma.

ParameterMorpho-X (Alternative)Standard-of-Care (Gefitinib)
Dose (PO) 20 mg/kg20 mg/kg
Cmax (ng/mL) 1500850
Tmax (hr) 2.04.0
AUC (0-24h) (ng*h/mL) 98005600
Half-life (t½) (hr) 6.58.2
Bioavailability (F%) 45%30%

This table illustrates how Morpho-X shows superior oral absorption and exposure compared to a known standard.

Preliminary Toxicology: Is the Compound Tolerable?

Early in vivo toxicology studies are designed to identify any immediate safety concerns and to establish a maximum tolerated dose (MTD), which is crucial for designing subsequent efficacy studies.[15][16]

Objective: To evaluate the tolerability of Morpho-X after a single high dose.

Methodology:

  • Animal Model: Male and female CD-1 mice (n=3-5 per group).[14]

  • Dosing: Administer single oral doses of Morpho-X in an escalating manner (e.g., 50, 100, 250, 500, 1000 mg/kg). Include a vehicle control group.

  • Monitoring: Observe animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing) for at least 72 hours post-dose.

  • Body Weight: Record body weight daily. A loss of >15-20% is a common endpoint.

  • Endpoint: The study concludes after a 7-14 day observation period. Key organs may be collected for histopathological analysis.

Dose (mg/kg)MortalityClinical SignsBody Weight Change (72h)
Vehicle0/5None+2%
2500/5None+1%
5000/5Mild, transient lethargy-4%
10001/5Severe lethargy, hunched posture-18%

This data suggests an MTD of approximately 500 mg/kg for Morpho-X, providing a safe upper limit for efficacy studies.

Part 2: The Main Event - In Vivo Efficacy Validation

With a solid understanding of the compound's PK and safety profile, we can now design a robust efficacy study to see if the in vitro activity translates to a therapeutic effect in a disease model.

Choosing the Right Battlefield: Animal Models of Disease

The selection of an appropriate animal model is paramount and depends entirely on the therapeutic indication.[10] For oncology, the most common starting point is a xenograft model, where human cancer cells are implanted into immunodeficient mice.[17][18]

  • Cell Line-Derived Xenografts (CDX): Fast, cost-effective, and good for initial screening.

  • Patient-Derived Xenografts (PDX): Better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value.[18]

Objective: To evaluate the anti-tumor efficacy of Morpho-X compared to a vehicle control and a standard-of-care drug in a human tumor xenograft model.

Methodology:

  • Animal Model: Female athymic nude mice (immunodeficient to prevent rejection of human cells).

  • Tumor Implantation: Subcutaneously implant 5x10^6 A549 human lung cancer cells (selected based on in vitro sensitivity to Morpho-X) into the right flank of each mouse.

  • Tumor Growth & Randomization: Allow tumors to grow to an average volume of 150-200 mm³. Randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 0.5% CMC), daily oral gavage.

    • Group 2: Morpho-X (50 mg/kg), daily oral gavage.

    • Group 3: Standard-of-Care (e.g., Erlotinib at 50 mg/kg), daily oral gavage.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Monitor body weight 2-3 times per week as a measure of tolerability.

  • Endpoint: The study is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³).

  • Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation cluster_treat Phase 3: Treatment cluster_analysis Phase 4: Analysis A Select Immunodeficient Mice B Culture A549 Cancer Cells A->B C Inject Cells Subcutaneously B->C D Monitor Tumor Growth C->D E Randomize into Groups (Vehicle, Morpho-X, SoC) D->E F Daily Oral Dosing E->F G Monitor Tumor Volume & Body Weight F->G H Terminate Study at Endpoint G->H I Calculate Tumor Growth Inhibition (TGI) H->I J Statistical Analysis I->J

Caption: Workflow for a xenograft tumor model efficacy study.

Treatment GroupDose (mg/kg, PO)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)
Vehicle--1850 ± 210--
Standard-of-Care50980 ± 15047%
Morpho-X 50 555 ± 120 70%

This data provides compelling evidence that Morpho-X, at a well-tolerated dose, demonstrates superior anti-tumor efficacy compared to the standard-of-care treatment in this model.

Part 3: Synthesizing the Data - The Complete Picture

The true power of this process lies in integrating the data from all three stages—in vitro potency, in vivo PK/Tox, and in vivo efficacy—to build a comprehensive profile of the novel morpholine compound.

G cluster_invitro In Vitro Screening cluster_invivo_eff In Vivo Validation cluster_decision Decision Point A Novel Morpholine Compound (Morpho-X) B Cell-Based Potency Assay (IC50 = 50 nM) A->B C Pharmacokinetics (PK) in Rodents B->C D Acute Toxicology (MTD) E Xenograft Efficacy Study D->E F Data Analysis (TGI = 70%) E->F G Advance to Preclinical Development? F->G

Caption: The integrated pathway from in vitro discovery to in vivo validation.

Conclusion: A Data-Driven Path Forward

This guide outlines a logical, evidence-based approach to validating the therapeutic potential of a novel morpholine compound. By systematically evaluating pharmacokinetics, safety, and efficacy, we can build a robust data package that justifies progression into formal preclinical development. The morpholine scaffold continues to be a rich source of potential therapeutics.[2][3] Rigorous in vivo validation is the critical process that separates promising chemical matter from true drug candidates capable of making a clinical impact.

References

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). Bentham Science Publishers.
  • What are Morpholinos? (2021). News-Medical. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

  • Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. [Link]

  • In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2020). International Journal of Pharmacy and Biological Sciences. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science. [Link]

  • Role of animal models in biomedical research: a review. (2022). PMC. [Link]

  • Morpholino nucleic acid. (n.d.). Wikipedia. [Link]

  • In Vivo Oncology. (n.d.). Pharmacology Discovery Services. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger. [Link]

  • Large Animal Model Efficacy Testing Is Needed Prior to Launch of a Stem Cell Clinical Trial. (2017). Circulation Research. [Link]

  • The Future of Preclinical Animal Models in Drug Discovery. (2021). Emulate Blog. [Link]

  • A standardised framework to identify optimal animal models for efficacy assessment in drug development. (2019). PLOS One. [Link]

  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021). Crown Bioscience. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

  • Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. (n.d.). Altasciences. [Link]

  • Vivo-Morpholinos: A Non-Peptide Transporter Delivers Morpholinos into a Wide Array of Mouse Tissues. (2018). Taylor & Francis. [Link]

  • In vivo toxicology studies. (n.d.). Vivotecnia. [Link]

  • In Vivo Delivery of Morpholino Oligos by Cell-Penetrating Peptides. (n.d.). Oregon State University. [Link]

  • In Vivo vs In Vitro: Differences in Early Drug Discovery. (n.d.). Biobide. [Link]

  • In Vivo Target Validation. (n.d.). Creative Biolabs. [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). SlideShare. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). PMC. [Link]

  • In vivo morpholino oligomers targeting the 3′ untranslated region show efficacy against dengue virus. (2025). BioWorld. [Link]

  • In vitro vs. In vivo: Is One Better? (2019). UHN Research. [Link]

  • The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. (n.d.). PMC. [Link]

  • In Vivo Toxicology Service (Mouse, Rat). (n.d.). Altogen Labs. [Link]

  • In Vivo vs. In Vitro Models Differences & Applications. (2024). Liveon Biolabs. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. [Link]

  • In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem. [Link]

  • Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. (2020). ScienceDirect. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Nitrile Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential success. A drug that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[1][2] The nitrile group, a carbon atom triple-bonded to a nitrogen atom (-C≡N), has become an increasingly prevalent functional group in pharmaceutical agents.[3] Its inclusion in drug candidates can offer several advantages, including enhanced binding affinity to target proteins and improved pharmacokinetic profiles.[3][4][5] However, the metabolic fate of the nitrile group itself can be complex and is a key consideration for medicinal chemists.

This guide provides a comparative study of the metabolic stability of nitrile analogues, offering insights into their biotransformation pathways and presenting experimental data to inform lead optimization strategies. We will delve into the enzymatic machinery responsible for nitrile metabolism and provide a detailed protocol for assessing metabolic stability in a laboratory setting.

Understanding the Metabolic Landscape of Nitriles

The metabolic stability of a nitrile-containing compound is not solely dependent on the nitrile group but is heavily influenced by the surrounding molecular architecture. However, the nitrile moiety itself can undergo specific enzymatic transformations. The two primary pathways for nitrile metabolism are:

  • Hydrolytic Pathways: This involves the enzymatic addition of water across the carbon-nitrogen triple bond. Two main classes of enzymes are responsible for this transformation:

    • Nitrile Hydratases: These enzymes catalyze the hydration of nitriles to their corresponding amides.[6][7]

    • Nitrilases: These enzymes directly hydrolyze nitriles to carboxylic acids and ammonia in a single step.[8]

  • Oxidative Pathways: Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are major players in the metabolism of a vast array of drugs.[9] While often associated with the oxidation of carbon-hydrogen bonds, certain CYP isozymes, such as CYP3A4, can directly oxidize the nitrile carbon.[9][10] This process, which involves molecular oxygen, can also lead to the formation of an amide.[9][10] Additionally, CYP-mediated oxidation of the carbon atom adjacent (α-carbon) to the nitrile group can lead to the release of cyanide, a potential toxicological concern.[11][12]

The competition between these hydrolytic and oxidative pathways is a key factor in determining the overall metabolic profile of a nitrile-containing drug candidate.

Key metabolic pathways of nitrile-containing drugs.

Comparative Experimental Workflow: The Liver Microsomal Stability Assay

To empirically assess and compare the metabolic stability of nitrile analogues, the in vitro liver microsomal stability assay is a widely adopted and robust method.[13][14][15] This assay measures the rate at which a compound is metabolized by the drug-metabolizing enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes.[14]

Step-by-Step Protocol for Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Test Compounds and Analogues: Prepare stock solutions of the nitrile-containing compound and its non-nitrile analogues (e.g., carboxylic acid, amide, or other bioisosteres) in a suitable organic solvent like DMSO.[16]

    • Liver Microsomes: Human liver microsomes are commercially available and should be thawed on ice immediately before use.[17]

    • NADPH Regenerating System: Prepare a solution containing NADPH, an essential cofactor for CYP enzyme activity.[2][14] This is typically a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Phosphate Buffer: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4) to maintain physiological pH.[16]

    • Quenching Solution: Prepare a cold solution of acetonitrile or methanol containing an internal standard for analytical quantification.[14][16]

  • Incubation:

    • In a microcentrifuge tube or a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound solution.

    • Pre-incubate the mixture at 37°C for a few minutes to allow the compound to distribute.[16]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[14]

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[16]

    • Immediately add the aliquot to the cold quenching solution to stop the enzymatic reaction.[16]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.[16]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[1][14]

Workflow for the in vitro liver microsomal stability assay.

Comparative Data Analysis

The primary output of the microsomal stability assay is the intrinsic clearance (CLint), which represents the inherent ability of the liver enzymes to metabolize a drug.[13][18] A higher CLint value indicates lower metabolic stability. By comparing the CLint values of a nitrile-containing compound with its non-nitrile analogues, researchers can directly assess the impact of the nitrile group on metabolic stability.

Table 1: Comparative Metabolic Stability of a Hypothetical Nitrile Analogue Series in Human Liver Microsomes

Compound IDAnalogue TypeStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
CMPD-1 Nitrile R-C≡N 45 15.4
CMPD-2Carboxylic AcidR-COOH1546.2
CMPD-3AmideR-CONH₂> 60< 11.5
CMPD-4TetrazoleR-CN₄H5512.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

  • The nitrile analogue (CMPD-1) exhibits moderate metabolic stability.

  • Replacing the nitrile with a carboxylic acid (CMPD-2) significantly decreases metabolic stability, suggesting the carboxylic acid moiety is a major site of metabolism (e.g., glucuronidation).[19]

  • The amide analogue (CMPD-3) demonstrates high metabolic stability, indicating it is less susceptible to hydrolysis or other metabolic transformations in this particular chemical scaffold.

  • The tetrazole analogue (CMPD-4) , a common bioisostere for carboxylic acids, shows improved metabolic stability compared to the carboxylic acid and is comparable to the nitrile.[20]

Conclusion and Strategic Implications

The metabolic stability of nitrile-containing compounds is a multifaceted issue that requires careful consideration during drug design. The nitrile group can be a site of metabolism, but its stability is highly dependent on the overall molecular structure. Introducing a nitrile can, in some cases, block a more metabolically labile site, thereby increasing the overall stability of the molecule.[4][5]

The comparative in vitro metabolic stability assay, particularly the liver microsomal stability assay, is an indispensable tool for elucidating the structure-metabolism relationships of nitrile analogues. By systematically replacing the nitrile group with other functional groups and bioisosteres, medicinal chemists can gain valuable insights into the metabolic liabilities of their lead compounds. This data-driven approach enables the rational design of drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of success in bringing new and effective therapies to patients.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

  • Eurofins Discovery. Metabolic Stability Services. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Wikipedia. Nitrile hydratase. Retrieved from [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. Retrieved from [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. Retrieved from [Link]

  • Racha, J. K., An, D., Zhao, B., & Gan, J. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry, 41(8), 2639-2645. Retrieved from [Link]

  • Singh, G., & Sharma, N. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Biotechnology, 10(3), 221-236. Retrieved from [Link]

  • Wang, J., & Liu, H. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1636-1656. Retrieved from [Link]

  • Racha, J. K., An, D., Zhao, B., & Gan, J. (2002). Cytochrome P450 3A4-Mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. Biochemistry, 41(8), 2639-2645. Retrieved from [Link]

  • ResearchGate. Metabolism of nitriles: [A] nitrile hydratase/amidase; [B] Nitrilase. Retrieved from [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Lewis, D. F., Ioannides, C., & Parke, D. V. (1994). Interaction of a series of nitriles with the alcohol-inducible isoform of P450: computer analysis of structure-activity relationships. Xenobiotica, 24(5), 401-408. Retrieved from [Link]

  • Grogan, J., DeVito, S. C., Pearlman, R. S., & Korzekwa, K. R. (1992). Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. Chemical Research in Toxicology, 5(4), 548-552. Retrieved from [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Drug Hunter. (2025, November 3). Neglected Nitriles: An Underutilized Cysteine Reactive Warhead?. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, N. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]

  • BioDuro. ADME Microsomal Stability Assay. Retrieved from [Link]

  • Gong, J. S., Lu, Z. M., Li, H., Shi, J. S., & Xu, Z. H. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 11, 142. Retrieved from [Link]

  • ResearchGate. Applications of Nitrile Hydratases and Nitrilases. Retrieved from [Link]

  • Sygnature Discovery. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Grogan, J., DeVito, S. C., Pearlman, R. S., & Korzekwa, K. R. (1992). Modeling cyanide release from nitriles: prediction of cytochrome P 450-mediated acute nitrile toxicity. Chemical Research in Toxicology, 5(4), 548-552. Retrieved from [Link]

  • Academia.edu. (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Retrieved from [Link]

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Hypha Discovery. (2022, July 20). Bioisosteres that influence metabolism. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.